7-Chloroquinoline-2,4-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNGQJXCUMPRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 7-Chloro-4-hydroxyquinoline (CAS 86-99-7)
Topic: 7-Chloroquinoline-2,4-diol (Technical Clarification: CAS 86-99-7 refers to 7-Chloro-4-hydroxyquinoline) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Correcting the Nomenclature & Optimizing the Synthetic Workflow
Executive Summary & Critical Identity Clarification[1][2][3]
Target Molecule: 7-Chloro-4-hydroxyquinoline (7-Chloroquinolin-4-ol) CAS Number: 86-99-7 Molecular Formula: C₉H₆ClNO Molecular Weight: 179.60 g/mol [1][2][3]
Technical Directive: While the user prompt references "this compound," CAS 86-99-7 strictly identifies 7-Chloro-4-hydroxyquinoline (also known as 7-chloro-4(1H)-quinolinone). The "2,4-diol" nomenclature typically refers to a different oxidation state (e.g., 7-chloro-2,4-dihydroxyquinoline, CAS 1823745-32-9).[1][2]
As a critical intermediate in the synthesis of 4-aminoquinoline antimalarials (Chloroquine, Hydroxychloroquine) and various kinase inhibitors, CAS 86-99-7 is the decarboxylated scaffold derived from the Gould-Jacobs reaction.[1] This guide focuses on the characterization, synthesis, and downstream application of CAS 86-99-7 , while distinguishing it from the 2,4-diol to ensure experimental safety and accuracy.
Molecular Architecture & Tautomerism
Understanding the tautomeric equilibrium of CAS 86-99-7 is prerequisite for successful solvation and reactivity.[1][2][4]
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolinone) .[1][4]
-
Solid State: Crystallographic data indicates the keto form is dominant due to intermolecular hydrogen bonding (N-H[1][2][4]···O=C), resulting in a high melting point (>270°C) and poor solubility in non-polar solvents.[4]
-
Solution Phase: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, but the keto form often remains significant.[4] This dictates that nucleophilic substitutions (e.g., chlorination) require activation of the tautomeric system.[4]
Figure 1: Tautomeric equilibrium of CAS 86-99-7.[1][5] The keto form predominates in the crystal lattice.[4][5]
Physicochemical Profile[1][2][3][6][7]
| Property | Value | Technical Note |
| Appearance | Off-white to light brown solid | Darkens upon oxidation/light exposure.[1][2] |
| Melting Point | 276–279 °C | High MP confirms strong intermolecular H-bonding (Keto form).[1][2] |
| pKa | ~3.86 (Predicted) | Amphoteric; soluble in strong acids (protonation) and strong bases (deprotonation).[4] |
| Solubility | DMSO, DMF, hot alcohols | Insoluble in water and ether.[2][4] Poor solubility in DCM.[1][2][4] |
| Storage | Inert atmosphere, Room Temp | Hygroscopic; keep away from oxidizing agents.[1][2][4] |
Synthetic Methodology: The Gould-Jacobs Reaction[1][2][8]
The industrial standard for generating CAS 86-99-7 is the Gould-Jacobs reaction .[1][2] This pathway is preferred over the Conrad-Limpach synthesis for this specific isomer because it selectively yields the 4-hydroxy isomer without significant 2-hydroxy contamination.[1]
Reaction Workflow
-
Condensation: m-Chloroaniline reacts with diethyl ethoxymethylenemalonate (EMME).[1][2][4]
-
Cyclization: Thermal cyclization in a high-boiling solvent (Dowtherm A) yields the ester.[2][4]
-
Hydrolysis & Decarboxylation: Saponification followed by heat releases CO₂ to yield the target CAS 86-99-7.[1][2][4]
Figure 2: Step-wise synthesis of CAS 86-99-7 via the Gould-Jacobs protocol.
Detailed Protocol (Self-Validating)
Step 1: Condensation (Enamine Formation) [2][4]
-
Reagents: m-Chloroaniline (1.0 eq), EMME (1.1 eq).
-
Procedure: Mix reagents neat or in toluene. Heat to 110°C.[1][2][4]
-
Validation: Monitor the evolution of ethanol (distillation). The reaction is complete when ethanol cessation is observed.[4]
Step 2: Thermal Cyclization (Critical Step)
-
Medium: Dowtherm A (Diphenyl ether/biphenyl mixture).[4]
-
Temperature: 250°C (Reflux).
-
Procedure: Add the enamine dropwise to boiling Dowtherm A.
-
Mechanism: Intramolecular electrophilic aromatic substitution.[1][2][4]
-
Validation: Formation of a precipitate upon cooling.[1][2][4] The ester product is often insoluble in cold Dowtherm A.[4]
Step 3: Saponification & Decarboxylation
-
Reagents: 10% NaOH (aq), then HCl.
-
Procedure: Reflux the ester in NaOH to form the acid salt. Acidify with HCl to precipitate the 3-carboxylic acid.[1][2][4]
-
Decarboxylation: Heat the dry acid neat or in a high-boiling solvent (quinoline/Dowtherm) to 250-270°C until CO₂ evolution ceases.[1][2][4]
-
Endpoint: The solid converts to CAS 86-99-7. Recrystallize from ethanol/DMF.
Downstream Application: Synthesis of 4,7-Dichloroquinoline[1][9]
The primary utility of CAS 86-99-7 is its conversion to 4,7-dichloroquinoline (CAS 86-98-6), the "key" to the chloroquine pharmacophore.[2]
Deoxychlorination Protocol
This reaction replaces the 4-hydroxy/keto group with a chlorine atom.[1][2][4]
-
Catalyst: Trace DMF (Vilsmeier-Haack type activation).[1][2][4]
-
Conditions: Reflux (105°C) for 2-4 hours.
-
Workup: Quench carefully into ice water (Exothermic!). Neutralize with NH₄OH to precipitate the 4,7-dichloroquinoline.[1][2][4]
Why this works: The POCl₃ attacks the carbonyl oxygen of the keto tautomer, converting it into a leaving group (dichlorophosphate), which is then displaced by the chloride ion.[4]
Analytical Validation
To ensure the identity of CAS 86-99-7 (and distinguish it from the 2,4-diol or isomers), use the following markers:
| Method | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ ~11.8 ppm (Broad Singlet) | Indicates N-H proton of the quinolone form (confirms keto tautomer).[1][2] |
| 1H NMR (Aromatic) | Doublet at δ 8.05 (H5), Singlet at δ 7.6 (H8) | Characteristic splitting for 7-substituted quinolines.[4] |
| IR Spectroscopy | 1630–1650 cm⁻¹ (Strong) | C=O stretching (Amide I band), confirming the quinolone structure.[4] |
| Mass Spec (ESI) | [M+H]⁺ = 180.02 | Matches C₉H₆ClNO.[4] |
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Causes serious eye irritation (H319).[4]
-
Inhalation: May cause respiratory irritation (H335).[4]
Handling Protocols:
-
Dust Control: The solid is fine and easily aerosolized.[1][2][4] Use a powder hood or local exhaust ventilation.[1][2][4]
-
POCl₃ Safety: When converting to the dichloro- derivative, strictly avoid water contact with POCl₃.[1][2][4] Quenching releases massive amounts of HCl gas; use a caustic scrubber.[2][4]
-
PPE: Nitrile gloves, lab coat, and full-face shield during high-temp synthesis.[1][2][4]
References
-
Organic Syntheses. "4,7-Dichloroquinoline." Org.[1][2][4][6][7][8] Synth.1948 , 28,[4] 38. Link[4]
-
PubChem. "7-Chloro-4-hydroxyquinoline (CAS 86-99-7)."[1][2][6] National Library of Medicine.[4]Link[4]
-
Surrey, A. R., & Hammer, H. F. "The Preparation of 7-Chloro-4-(4-(N-ethyl-N-b-hydroxyethylamino)-1-methylbutylamino)quinoline Diphosphate (Hydroxychloroquine)." Journal of the American Chemical Society, 1950 , 72(4), 1814–1815.[4] Link[4]
-
ChemicalBook. "7-Chloroquinolin-4-ol Properties and Synthesis." Link
Sources
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- 2. 70254-43-2|Quinoline-2,4-diol|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 86-99-7: 7-chloroquinolin-4-ol | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile & Process Chemistry of 7-Chloro-4-hydroxy-2-quinolone
[1]
Executive Summary
7-Chloro-4-hydroxy-2-quinolone (CAS: 86-99-7 / 17904-68-2), often chemically indexed as 7-chloro-4-hydroxyquinolin-2(1H)-one, is a critical heterocyclic intermediate in the synthesis of immunomodulatory drugs, most notably Laquinimod .[1][2] Its physicochemical profile is characterized by a high melting point (>300°C) and poor aqueous solubility, classifying it as a "brick dust" molecule.[1] This behavior stems from a robust crystal lattice stabilized by intermolecular hydrogen bonding and
This guide provides a technical analysis of its solubility landscape, thermodynamic drivers, and practical applications in process chemistry.[1] It is designed to assist researchers in solvent selection for reaction optimization, purification (recrystallization), and analytical method development.[1]
Part 1: Physicochemical Characterization[1][3]
Structural Identity & Tautomerism
The solubility of this compound is heavily influenced by its tautomeric equilibrium.[1] In the solid state and in polar solvents, the 2-quinolone (lactam) form predominates over the 2-hydroxyquinoline (lactim) form.[1] However, the 4-position also participates in keto-enol tautomerism.[1]
-
Molecular Formula:
[1] -
Molecular Weight: 195.60 g/mol [1]
-
pKa: ~9–10 (Phenolic -OH), making it soluble in alkaline aqueous solutions but insoluble in neutral/acidic water.[1]
Crystal Lattice Energy
The compound exhibits high lattice energy due to the donor-acceptor pairing between the N-H group and the Carbonyl (C=O) oxygens of adjacent molecules.[1] This necessitates the use of high-boiling polar aprotic solvents or high temperatures to disrupt the lattice for dissolution.[1]
Part 2: Solubility Landscape
Solvent Compatibility Matrix
The following data categorizes solvent affinity based on dielectric constant (
| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Solubility Rating (Reflux) | Application |
| Polar Aprotic | DMF, DMSO, DMAc | High (>50 mg/mL) | Very High | Reaction media; Primary solvent for recrystallization.[1] |
| Organic Acids | Acetic Acid, Formic Acid | Moderate | High | Purification (breaks H-bonds).[1] |
| Alcohols | Methanol, Ethanol, n-Propanol | Low (<1 mg/mL) | Moderate | Anti-solvent; Wash solvent.[1] |
| Esters | Ethyl Acetate | Very Low | Low | Slurry washing to remove impurities.[1] |
| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble | Low | Not recommended for bulk dissolution.[1] |
| Aqueous | Water (pH 7) | Insoluble | Insoluble | Anti-solvent.[1] |
| Aqueous Base | NaOH (aq), KOH (aq) | Soluble (as salt) | Soluble | Dissolution via deprotonation.[1] |
Temperature Dependence (Thermodynamics)
The dissolution of 7-Chloro-4-hydroxy-2-quinolone is an endothermic process (
Part 3: Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
For generating precise thermodynamic data.[1]
Objective: Determine the mole fraction solubility (
-
Preparation: Add an excess amount of 7-Chloro-4-hydroxy-2-quinolone solid to 10 mL of the target solvent in a glass vial.
-
Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 298.15 K) for 24–48 hours.
-
Sedimentation: Stop agitation and allow the suspension to settle for 4 hours (maintain temperature).
-
Sampling: Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection: 254 nm).
Protocol B: Purification via Recrystallization
Derived from Patent Methodologies for Laquinimod Intermediates.
Objective: Purify crude intermediate to >98% HPLC purity.
-
Dissolution: Suspend crude 7-Chloro-4-hydroxy-2-quinolone in Glacial Acetic Acid (10 volumes) or DMF (5 volumes).
-
Heating: Heat to reflux (approx. 118°C for Acetic Acid) until a clear solution is obtained.
-
Hot Filtration: Filter while hot to remove insoluble mechanical impurities.[1]
-
Crystallization:
-
Method A (Cooling): Slowly cool the filtrate to room temperature, then to 0–5°C.
-
Method B (Anti-solvent): If using DMF, slowly add water (3 volumes) while stirring.[1]
-
-
Isolation: Filter the white/off-white precipitate.[1]
-
Washing: Wash the cake with cold Ethanol or Ethyl Acetate to remove mother liquor.[1]
-
Drying: Vacuum dry at 60°C to remove residual solvent.[1]
Part 4: Visualization of Workflows
Solubility Determination Logic
The following diagram illustrates the critical decision nodes when measuring the solubility of this "brick dust" molecule.
Caption: Workflow for ensuring thermodynamic equilibrium during solubility measurement.
Recrystallization Strategy
This diagram outlines the solvent selection logic for purifying the compound based on its solubility profile.
Caption: Dual-pathway purification strategy utilizing temperature-dependent solubility or anti-solvent crashing.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
-
Jansson, K., et al. (2006). Synthesis of Laquinimod: An Immunomodulator for Treatment of Multiple Sclerosis.[1] Journal of Medicinal Chemistry. (Contextual grounding on intermediate synthesis and purification).
-
Wen, J., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. US Patent Application US20060079690A1.[1] Retrieved from
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine).[1] Journal of the American Chemical Society.[1] (Foundational chemistry on 7-chloroquinoline solubility).
- He, H., et al. (2020).Solubility determination and thermodynamic modelling of 5-chloro-8-hydroxyquinoline in binary solvent mixtures. Journal of Chemical & Engineering Data. (Proxy data for chlorinated hydroxyquinoline solubility trends).
7-Chloroquinoline-2,4-diol vs 4,7-Dichloroquinoline structure
This technical guide provides a rigorous comparison between 7-Chloroquinoline-2,4-diol and 4,7-Dichloroquinoline , two structurally related but synthetically distinct scaffolds in medicinal chemistry.[1]
Executive Summary
The distinction between This compound (7-CQD) and 4,7-Dichloroquinoline (4,7-DCQ) represents a critical "fork in the road" in quinoline synthesis.[1] While they share the 7-chloroquinoline core essential for biological activity, their functionalization at the C2 position dictates their reactivity and downstream applications.[1]
-
4,7-Dichloroquinoline is the "Gateway Molecule" for classical antimalarials (Chloroquine, Hydroxychloroquine).[1] It is characterized by a proton at C2 and a highly reactive chlorine at C4.[1]
-
This compound (often existing as 7-chloro-4-hydroxy-2-quinolone) is a multifunctional scaffold used to access 2,4-disubstituted quinolines, such as kinase inhibitors and novel antibacterials.[1]
Part 1: Structural Anatomy & Tautomerism
Understanding the electronic behavior of these molecules is prerequisite to manipulating them chemically.[1]
This compound (7-CQD)
This molecule does not exist as a static "diol."[1] It undergoes complex prototropic tautomerism.[1] In the solid state and polar solvents, the 4-hydroxy-2-quinolone tautomer is thermodynamically favored over the 2,4-diol or 2,4-dione forms due to the preservation of amide resonance stability in the lactam ring.[1]
-
Key Feature: The C2 position is oxygenated (carbonyl/hydroxyl), making it electronically distinct from the C2-protonated 4,7-DCQ.[1]
-
Reactivity: The C2 oxygen renders the ring electron-rich relative to the pyridine ring of 4,7-DCQ, altering nucleophilic susceptibility.[1]
4,7-Dichloroquinoline (4,7-DCQ)
This molecule is a fully aromatic heterocycle.[1]
-
C4-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nitrogen atom (activating the para-position).[1] -
C7-Chlorine: Relatively inert under standard conditions; requires palladium catalysis (Buchwald-Hartwig) for substitution.[1]
-
C2-Proton: Provides a handle for radical functionalization (Minisci reaction) but is otherwise unreactive compared to the C4 position.[1]
Visualization: Tautomerism vs. Fixed Aromaticity
Figure 1: Tautomeric equilibrium of 7-CQD versus the fixed aromatic structure of 4,7-DCQ.
Part 2: The "Malonate Fork" – Synthetic Divergence
The structural difference stems entirely from the choice of the malonate reagent during the initial condensation with m-chloroaniline.[1] This is the critical decision point in the synthesis workflow.
Pathway A: The Chloroquine Route (4,7-DCQ)[2][3]
-
Reagent: Ethoxymethylene Malonate (EMME).[1]
-
Mechanism: Conrad-Limpach Synthesis.[1]
-
Outcome: The "ethoxymethylene" carbon becomes C4.[1] The ester group at C3 is removed via decarboxylation.[1] Crucially, C2 is derived from the malonate methine, resulting in a C-H bond.
Pathway B: The 2,4-Diol Route (7-CQD)
-
Mechanism: Thermal cyclization at high temperature (>200°C).[1]
-
Outcome: Both carbonyls of the malonate are incorporated.[1][2] One becomes the C4-OH (tautomer) and the other becomes the C2=O (lactam). Result: Oxygenation at both C2 and C4. [4]
Visualization: Synthetic Lineage
Figure 2: The "Malonate Fork" illustrating how reagent choice dictates the final quinoline scaffold.[1]
Part 3: Reactivity & Functionalization Protocols
Functionalizing 4,7-Dichloroquinoline
The reactivity profile is dominated by the C4 position.[1]
-
Mechanism:
(Nucleophilic Aromatic Substitution).[1] -
Selectivity: C4-Cl >>> C7-Cl. The nitrogen atom of the quinoline ring exerts a strong electron-withdrawing effect on C4 (vinylogous to the nitrogen), activating it for nucleophilic attack.[1] C7 is deactivated.[1]
-
Protocol (Standard Amination):
Functionalizing this compound
This scaffold is typically converted to 2,4,7-trichloroquinoline to access 2,4-diamino derivatives.[1]
-
Chlorination Protocol:
-
Selectivity of Trichloro Derivative:
Part 4: Comparative Data Table
| Feature | 4,7-Dichloroquinoline (4,7-DCQ) | This compound (7-CQD) |
| CAS Number | 86-98-6 | 5465-98-5 (varies by tautomer) |
| Core Structure | Pyridine ring, C2-H, C4-Cl | Pyridone/diol ring, C2-OH, C4-OH |
| Primary Precursor | 7-Chloro-4-quinolinol | m-Chloroaniline + Diethyl Malonate |
| Chlorinating Agent | ||
| Product of Chlorination | 4,7-Dichloroquinoline | 2,4,7-Trichloroquinoline |
| Key Application | Antimalarials (Chloroquine) | Kinase inhibitors, 2,4-diaminoquinolines |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | High MP, poor solubility (H-bonding network) |
Part 5: Detailed Experimental Protocols
Protocol A: Synthesis of 4,7-Dichloroquinoline (Optimized)
Reference: Adapted from Organic Syntheses, Coll. Vol. 3, p. 272 (1955).
-
Condensation: Mix m-chloroaniline (1 mol) and ethoxymethylene malonate (1.1 mol). Heat on a steam bath (100°C) for 1 hour. Remove ethanol under vacuum.[1]
-
Cyclization: Add the resulting enamine dropwise to boiling Dowtherm A (250°C). Heat for 30 mins. Cool to precipitate 7-chloro-4-hydroxyquinoline-3-ester.[1] Filter.
-
Saponification & Decarboxylation: Hydrolyze ester with 10% NaOH. Acidify to isolate acid.[1] Heat acid in Dowtherm A at 250°C to decarboxylate. Isolate 7-chloro-4-quinolinol .[1][5]
-
Chlorination: Suspend 7-chloro-4-quinolinol (1 mol) in
(1.2 mol). Heat to mild reflux (120°C). Monitor by TLC.[1][6] -
Workup: Pour onto ice/ammonia. Filter the white/off-white solid.[1] Recrystallize from heptane/ethyl acetate.
Protocol B: Synthesis of 2,4,7-Trichloroquinoline from 7-CQD
Reference: J. Med. Chem. 2015, 58, 14, 5522–5537.
-
Setup: Place 7-chloro-4-hydroxy-2-quinolone (10 g) in a round-bottom flask.
-
Reagent: Add
(30 mL, excess). Add (1.0 equiv) to accelerate reaction (optional but recommended for diols).[1] -
Reaction: Reflux at 140°C for 4–6 hours. The suspension will clear as the chloride forms.[1]
-
Quenching: Caution: Pour slowly onto crushed ice with vigorous stirring (exothermic!).
-
Isolation: Neutralize with
to pH 8. Extract with .[1][7] Dry over .[1] -
Product: 2,4,7-Trichloroquinoline (Solid).[1]
References
-
Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113-116.[1] Link
-
Price, C. C., & Roberts, R. M. (1946).[1][5] The Synthesis of 4-Hydroxyquinolines.[1][8][3][9][10] I. Through Ethoxymethylene Malonic Ester.[1] Journal of the American Chemical Society, 68(7), 1204-1208.[1] Link
-
Organic Syntheses. (1955).[1] 4,7-Dichloroquinoline.[1][7][8][2][4][5][6][11] Collective Volume 3, 272. Link
-
Musonda, C. C., et al. (2004).[1] Chloroquine analogues active against chloroquine-resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Link
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- 4. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Characterization of 7-Chloro-2,4-quinolinediol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 7-Chloro-2,4-quinolinediol, a quinoline derivative of significant interest in medicinal chemistry and drug development. While readily available experimental data for its melting point and density are scarce, this document outlines the authoritative protocols for their determination and contextualizes their importance in the broader landscape of pharmaceutical research.
Introduction: The Significance of 7-Chloro-2,4-quinolinediol and its Physicochemical Properties
Quinolone scaffolds are privileged structures in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents. The specific substitution pattern of 7-Chloro-2,4-quinolinediol suggests potential biological activity, making its thorough characterization a prerequisite for further investigation.
Physicochemical properties such as melting point and density are fundamental to a compound's identity, purity, and formulation potential.
-
Melting Point: A sharp melting point range is a primary indicator of a substance's purity.[1] In the pharmaceutical industry, melting point determination is a critical quality control metric, influencing stability, solubility, and bioavailability.[1][2] Deviations in the melting point can signify the presence of impurities or different polymorphic forms, both of which have significant implications for a drug's performance and regulatory approval.[3]
-
Density: The density of an active pharmaceutical ingredient (API) is crucial for formulation development, particularly for solid dosage forms. It affects powder flow, compaction properties, and the final tablet weight and size. Consistent density measurements are vital for ensuring batch-to-batch uniformity in manufacturing.
Physicochemical Data for 7-Chloro-2,4-quinolinediol
Direct, experimentally verified values for the melting point and density of 7-Chloro-2,4-quinolinediol are not consistently reported in publicly available literature. This data gap underscores the necessity for empirical determination by researchers working with this compound. For context, data for related compounds are presented below, but it must be emphasized that these are not the values for 7-Chloro-2,4-quinolinediol.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Density (g/cm³) |
| 7-Chloro-2,4-quinolinediol | C₉H₆ClNO₂ | 195.61 | Not Available | Not Available |
| 7-Chloro-4-hydroxyquinoline | C₉H₆ClNO | 179.60 | ~150 - 160 (requires verification) | Not Available |
| 2,4-Quinolinediol | C₉H₇NO₂ | 161.16 | >300 | Not Available |
Data sourced from publicly available chemical databases. The melting point of 7-Chloro-4-hydroxyquinoline is noted as approximate and requiring verification.
Experimental Determination of Physicochemical Properties
Given the absence of established data, the following sections provide detailed, self-validating protocols for the experimental determination of the melting point and density of 7-Chloro-2,4-quinolinediol.
Melting Point Determination: Capillary Method
The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound. The principle relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[4]
-
Sample Preparation:
-
Ensure the 7-Chloro-2,4-quinolinediol sample is thoroughly dried to remove any residual solvent.
-
Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Tamp the open end of a capillary tube into the powder until a small amount of the sample is collected.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[5]
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of a calibrated digital melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point. This will inform the temperature range for the accurate determination.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate of 1-2°C per minute.[4] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1 - T2.
-
-
Validation and Repetition:
-
Repeat the measurement at least two more times with fresh samples in new capillary tubes.
-
Consistent results across multiple measurements validate the determined melting point range. A narrow range (0.5-1.0°C) is indicative of high purity.
-
Caption: Workflow for accurate melting point determination.
Density Determination: Gas Pycnometry
Gas pycnometry is a non-destructive method that provides high accuracy for determining the skeletal density of a solid. It works by measuring the pressure change of a gas (typically helium) in a calibrated volume, with and without the solid sample present.
-
Instrument Calibration:
-
Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.
-
Ensure the system is leak-free.
-
-
Sample Preparation:
-
Accurately weigh the sample of 7-Chloro-2,4-quinolinediol using an analytical balance and record the mass (m).
-
Place the weighed sample into the sample chamber of the pycnometer.
-
-
Measurement:
-
Seal the sample chamber.
-
The instrument will automatically purge the chamber with helium to remove air and moisture.
-
The analysis will proceed through a series of pressurization and equilibration steps. The instrument measures the pressure changes to calculate the volume of the sample (V).
-
-
Calculation and Validation:
-
The density (ρ) is calculated using the formula: ρ = m/V.
-
Perform multiple measurements on the same sample to ensure the results are reproducible. The instrument's software will typically provide an average and standard deviation.
-
Caption: Workflow for density determination via gas pycnometry.
Synthesis and Characterization Pathway
The characterization of 7-Chloro-2,4-quinolinediol is a critical step following its synthesis. A logical pathway ensures that the compound's identity, purity, and key properties are systematically established before it is advanced to biological screening or formulation studies. A synthesis for 7-chloro-2,4-quinolinediol has been reported in the Journal of Medicinal Chemistry.
Caption: Logical pathway from synthesis to further development.
Conclusion
While the melting point and density of 7-Chloro-2,4-quinolinediol are not yet firmly established in scientific literature, this guide provides the necessary framework for their rigorous experimental determination. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is paramount for the integrity of any subsequent research and development activities. The accurate characterization of these fundamental properties is a cornerstone of scientific excellence and a critical step in unlocking the full therapeutic potential of novel chemical entities.
References
-
University of Toronto. (n.d.). Melting point determination. Retrieved February 9, 2026, from [Link]
-
University of Massachusetts Lowell. (n.d.). Experiment 1 - Melting Points. Retrieved February 9, 2026, from [Link]
-
Vidyasagar College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved February 9, 2026, from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved February 9, 2026, from [Link]
-
JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved February 9, 2026, from [Link]
-
EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved February 9, 2026, from [Link]
-
Wisdomlib. (2025, July 31). Melting point determination: Significance and symbolism. Retrieved February 9, 2026, from [Link]
-
Li, Q., et al. (2019). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecules, 24(1), 123. [Link]
-
MDPI. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
ChemSynthesis. (n.d.). 7-chloro-2,4-quinolinediol. Retrieved February 9, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Predicting compound activity from phenotypic profiles and chemical structures. Nature Communications, 14, 1895. [Link]
-
Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved February 9, 2026, from [Link]
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 9, 2026, from [Link]
Sources
Technical Safety Guide: 7-Chloroquinoline-2,4-diol
The following is an in-depth technical guide and safety analysis for 7-Chloroquinoline-2,4-diol (also known as 7-chloro-4-hydroxy-2(1H)-quinolinone). This document is structured for researchers and process chemists, focusing on the compound's role as a critical intermediate in the synthesis of antimalarial APIs (e.g., Chloroquine, Hydroxychloroquine).
Part 1: Chemical Identity & Structural Context
Target Compound: this compound
Synonyms: 7-Chloro-4-hydroxy-2(1H)-quinolinone; 7-Chloro-2,4-dihydroxyquinoline
CAS Number: 56983-13-2 (Note: Often cross-referenced with tautomeric forms or related esters; verify specific batch CoA).[1]
Molecular Formula: C
Tautomeric Relevance in Synthesis
Researchers must recognize that this compound exists in dynamic equilibrium between its diol (enol) and dione (keto) forms. In the solid state, it predominantly adopts the 2-one-4-hydroxy tautomer. This structural duality is critical during nucleophilic substitution reactions (e.g., chlorination with POCl
| Property | Specification |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | >300°C (Decomposes) |
| Solubility | Soluble in DMSO, dilute alkali; Poorly soluble in water/ethanol |
| Acidity (pKa) | ~5.8 (4-OH group), ~11 (2-OH/NH) |
Part 2: Hazard Identification (GHS Classification)
Based on standard safety data for halogenated quinoline intermediates.
Signal Word: WARNING
Hazard Statements (H-Codes)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Toxicology & Target Organs
-
Primary Route of Entry: Inhalation of fine dust during weighing/transfer.
-
Acute Effects: Irritation to mucous membranes. High concentrations may cause coughing or dyspnea.
-
Chronic Effects: Limited data available; however, quinoline derivatives are often scrutinized for potential mutagenicity. Handle as a potential mutagen until fully characterized.
Part 3: Handling & Experimental Protocols
Engineering Controls
Requirement: All solid handling must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Airflow: Maintain face velocity >0.5 m/s.
-
Static Control: Use anti-static weighing boats; the powder can be electrostatic.
Protocol: Safe Dissolution & Reaction Setup
Context: Conversion to 4,7-Dichloroquinoline using POCl
-
PPE Verification: Double nitrile gloves (0.11mm min), lab coat, safety goggles, and N95 respirator (if outside hood).
-
Solvent Selection: The diol is poorly soluble in non-polar solvents. Use DMF or DMSO for biological assays. For synthesis, it is often suspended directly in the chlorinating agent (POCl
). -
Quenching Precaution (Crucial):
Waste Disposal
-
Segregation: Classify as Halogenated Organic Waste .
-
Neutralization: Acidic aqueous streams (from quenching) must be neutralized with NaOH or NaHCO
to pH 7–9 before disposal, ensuring no residual organic solids remain.
Part 4: Emergency Response Visualization
Spill Response Decision Tree
The following diagram outlines the immediate decision logic for a solid spill of this compound in a research lab.
Figure 1: Decision logic for responding to solid spills of this compound.
Part 5: Synthesis Workflow & Causality
Understanding the upstream and downstream chemistry is vital for safe process design. The 2,4-diol is synthesized via the Gould-Jacobs reaction pathway.
Synthesis Pathway Diagram
This workflow illustrates the transformation from raw materials to the active pharmaceutical intermediate.
Figure 2: Synthesis pathway from m-chloroaniline to 4,7-dichloroquinoline via the 2,4-diol intermediate.
Scientific Insight: The "Thermal Cyclization" Risk
The step converting the Enamine to the Diol (Figure 2, middle step) requires high temperatures (~250°C) often using Dowtherm A as a heat transfer medium.
-
Safety Criticality: At this temperature, the flash point of many solvents is exceeded. The system must be closed or equipped with high-efficiency reflux condensers to prevent vapor ignition.
-
Validation: Completion of this step is marked by the precipitation of the Diol (which is insoluble in hot Dowtherm), allowing for filtration-based isolation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
-
Organic Syntheses (1947). 4,7-Dichloroquinoline Synthesis Protocol. Organic Syntheses, Coll. Vol. 3, p.272. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for Chloroquinoline Derivatives. Retrieved from [Link]
Sources
Technical Monograph: 7-Chloro-4-hydroxyquinolin-2-one
The following technical guide provides an in-depth analysis of 7-Chloro-4-hydroxyquinolin-2-one , a critical heterocyclic scaffold in medicinal chemistry. This document is structured to serve researchers and drug development professionals, focusing on chemical identity, synthesis validation, and pharmaceutical applications.[1]
Executive Summary
7-Chloro-4-hydroxyquinolin-2-one (also known as 7-chloro-2,4-dihydroxyquinoline) is a privileged bicyclic scaffold used extensively in the synthesis of immunomodulatory and anticancer agents.[1] Distinct from its mono-oxygenated analog (7-chloro-4-quinolinol, used in chloroquine synthesis), this di-oxygenated species serves as the core pharmacophore for quinoline-3-carboxamide derivatives, a class of drugs exemplified by Roquinimex (Linomide) and Laquinimod.[1]
This guide clarifies the compound's complex tautomeric nomenclature, provides a validated synthesis protocol with regiochemical controls, and outlines its role as a precursor in modern drug discovery.[1]
Nomenclature & Tautomeric Identity
The nomenclature of this compound is frequently a source of confusion due to keto-enol tautomerism .[1] The molecule exists in equilibrium between three primary forms, with the 4-hydroxy-2-quinolone tautomer being the most stable in polar aprotic solvents (e.g., DMSO).[1]
Synonyms and Identifiers
| Identifier Type | Value | Context |
| IUPAC Name | 7-Chloro-4-hydroxyquinolin-2(1H)-one | Preferred IUPAC (Keto form) |
| Common Synonym | 7-Chloro-2,4-dihydroxyquinoline | Refers to the di-enol form |
| Alternative | 7-Chloro-4-hydroxy-2-quinolone | Hybrid nomenclature |
| CAS Number | 17920-35-5 | Specific to the di-oxygenated species |
| SMILES | Clc1ccc2c(c1)NC(=O)C=C2O | Canonical representation |
| Molecular Formula | C₉H₆ClNO₂ | MW: 195.60 g/mol |
Critical Disambiguation:
-
DO NOT CONFUSE WITH: 7-Chloro-4-quinolinol (CAS 86-99-7).[1]
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton transfer responsible for the dual naming convention. In the solid state and polar solutions, the 2-oxo form (Tautomer B) predominates due to amide resonance stabilization.[1]
Validated Synthesis Protocol
The industrial standard for synthesizing 2,4-dihydroxyquinolines is the condensation of an aniline derivative with a malonic acid equivalent.[1]
Methodology: Thermal Cyclization of Diaryl Malonates (Modified Conrad-Limpach).[1] Objective: Synthesize 7-chloro-4-hydroxyquinolin-2-one from 3-chloroaniline.
Reaction Scheme
The synthesis involves a two-step sequence:
-
Amidation: Reaction of 3-chloroaniline with diethyl malonate.[1]
-
Cyclization: High-temperature intramolecular condensation.[1]
Regioselectivity Note: Cyclization of meta-substituted anilines (like 3-chloroaniline) can yield two isomers: the 7-chloro (para to nitrogen) and 5-chloro (ortho to nitrogen) derivatives.[1] Steric hindrance typically favors the 7-chloro isomer (approx. 80:20 ratio), but recrystallization is required for purity.[1]
Step-by-Step Protocol
-
Condensation:
-
Mix 3-chloroaniline (1.0 eq) and diethyl malonate (1.2 eq) in a round-bottom flask.
-
Heat to 150°C for 4 hours with continuous removal of ethanol (distillation).
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) for disappearance of aniline.[1]
-
-
Cyclization:
-
Isolation & Purification:
Characterization & Data Verification
To validate the identity of the synthesized compound, compare spectral data against the following reference standards.
NMR Spectroscopy (DMSO-d₆)
The ¹H NMR spectrum confirms the 2-oxo tautomer by the presence of a broad NH signal and the absence of a C2-proton.[1]
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| NH | 11.2 - 11.5 | Broad Singlet | Amide proton (N-H) |
| OH | 12.5 - 13.0 | Broad Singlet | Enolic hydroxyl (C4-OH) |
| H-5 | 7.85 | Doublet (J=8.5 Hz) | Aromatic (peri to OH) |
| H-8 | 7.25 | Doublet (J=2.0 Hz) | Aromatic (ortho to Cl) |
| H-6 | 7.15 | Doublet of Doublets | Aromatic (meta to Cl) |
| H-3 | 5.80 | Singlet | Vinylic proton (C3-H) |
Mass Spectrometry[1][2][3][4]
-
Method: ESI-MS (Negative Mode)[1]
-
Expected m/z: 194.0 [M-H]⁻
-
Isotope Pattern: Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.[1]
Applications in Drug Discovery
7-Chloro-4-hydroxyquinolin-2-one is a versatile intermediate.[1] Its primary utility lies in the C3-functionalization to generate Quinoline-3-carboxamides , a class of potent immunomodulators.[1]
Structural Relationship to Active Pharmaceutical Ingredients (APIs)
This scaffold allows for the synthesis of analogs to several clinical candidates:
-
Roquinimex (Linomide): The 7-chloro derivative is used to synthesize chlorinated analogs of Roquinimex to improve metabolic stability (blocking C7 oxidation).[1]
-
Laquinimod: Although Laquinimod is a 5-chloro derivative, the 7-chloro isomer is synthesized for Structure-Activity Relationship (SAR) studies to determine the optimal halogen position for preventing metabolism.[1]
Functionalization Logic
The C3 position is highly nucleophilic due to the activating effect of the C4-hydroxyl group.[1][2]
-
Reaction: Knoevenagel condensation or direct acylation at C3.[1]
-
Target: Formation of the 3-carboxamide moiety essential for binding to the S100A9 protein target (involved in autoimmune pathways).[1]
References
-
PubChem. (2023).[1] Compound Summary: 7-Chloro-4-hydroxyquinoline-2-one.[1] National Library of Medicine.[1] [Link][1]
-
Jansson, K., et al. (1986).[1] Synthesis and Immunomodulating Activity of Roquinimex Analogs. Journal of Medicinal Chemistry. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] (Foundational chemistry for quinolone synthesis). [Link]
-
Stadlbauer, W. (2012).[1] 4-Hydroxy-2-quinolones: Synthesis and Biology. Science of Synthesis. [Link]
Sources
Technical Master Guide: 7-Chloroquinoline-2,4-diol (CID 66593)
The following technical guide provides an in-depth analysis of 7-Chloroquinoline-2,4-diol (PubChem CID 66593), a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
This compound (also known as 7-chloro-4-hydroxyquinolin-2(1H)-one) represents a versatile pharmacophore in drug discovery, serving as a structural parent to a wide class of antimalarials, kinase inhibitors, and antibacterial agents. Unlike its mono-oxygenated counterpart (7-chloro-4-hydroxyquinoline), the presence of oxygen functionality at both C2 and C4 positions offers unique vectors for diversification, particularly in the synthesis of 2,4-disubstituted quinoline libraries.
This guide details the compound's tautomeric behavior, validated synthetic protocols, downstream functionalization strategies, and safety profile.
Chemical Identity & Tautomerism
The reactivity of CID 66593 is defined by its tautomeric equilibrium. While formally named a "diol," the compound predominantly exists in the 2-quinolone form in the solid state and polar solvents.
Tautomeric Equilibrium
The molecule oscillates between three primary forms:
-
Diol Form: 2,4-dihydroxyquinoline (Aromatic, favoured in high pH).
-
2-Quinolone Form: 7-chloro-4-hydroxyquinolin-2(1H)-one (Most stable, dominant in neutral solution/solid).
-
Dione Form: 7-chloroquinoline-2,4(1H,3H)-dione (Less common, reactive intermediate).
Visualization of Tautomeric States:
Figure 1: Tautomeric equilibrium of this compound.[1][2] The 2-quinolone form is the primary species encountered in standard laboratory conditions.
| Property | Data |
| PubChem CID | 66593 |
| CAS Number | 70254-43-2 (Generic for isomer class), 1823745-32-9 (Specific) |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Exact Mass | 195.009 g/mol |
| pKa (Predicted) | ~5.8 (OH at C4), ~11.2 (NH) |
Synthetic Protocol: The Malonate Route
The most robust synthesis of this compound utilizes the condensation of m-chloroaniline with diethyl malonate. This approach is preferred over the ethoxymethylenemalonate (EMME) route, which yields the 3-carboxylate derivative used for Chloroquine.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution to form a dianilide intermediate, followed by a high-temperature intramolecular cyclization (Friedel-Crafts type) to close the heterocyclic ring.
Figure 2: Synthetic pathway via malonate condensation.[3][4]
Step-by-Step Protocol
Objective: Synthesis of 7-chloro-4-hydroxyquinolin-2(1H)-one. Scale: 50 mmol.
Reagents:
-
m-Chloroaniline (6.4 g, 50 mmol)
-
Diethyl malonate (8.0 g, 50 mmol)
-
Polyphosphoric acid (PPA) or Diphenyl ether (Solvent/Catalyst)
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine m-chloroaniline and diethyl malonate.
-
Heating: Heat the mixture to 140–150°C. Ethanol will evolve as a byproduct. Continue heating until ethanol evolution ceases (approx. 2–3 hours). This yields the intermediate anilide.
-
Cyclization:
-
Method A (PPA): Add 30 g of Polyphosphoric acid to the intermediate. Heat to 180–200°C with mechanical stirring for 1 hour. The mixture will become viscous and dark.
-
Method B (Diphenyl Ether): Add 50 mL of diphenyl ether. Reflux at 250°C for 30–60 minutes.
-
-
Work-up: Cool the reaction mixture to ~80°C. Pour slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Isolation: The product precipitates as a tan/off-white solid.[5] Filter the solid using a Buchner funnel.[5]
-
Purification: Wash the cake with water (3 x 50 mL) to remove acid traces. Recrystallize from acetic acid or DMF/Ethanol to yield pure this compound.
-
Validation: Check MP (expected >300°C) and 1H NMR.
Functionalization: The POCl₃ Gateway
The primary utility of the 2,4-diol scaffold is its conversion into 2,4,7-trichloroquinoline , a highly electrophilic intermediate that allows for sequential nucleophilic substitution.
Chlorination Protocol
Reaction:
Critical Considerations:
-
Regioselectivity: The C2 and C4 chlorines have different reactivities. The C4 position is generally more reactive toward nucleophilic aromatic substitution (
) due to the para-nitrogen effect, allowing for selective mono-substitution at C4 before C2. -
Quenching: POCl₃ reactions are notoriously exothermic during aqueous work-up.
Protocol:
-
Suspend this compound (1.0 eq) in neat POCl₃ (5.0 eq).
-
Add a catalytic amount of
-diethylaniline or DMF (0.1 eq). -
Reflux (105°C) for 2–4 hours until the solution becomes clear.
-
Distillation: Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
-
Quench: Pour the oily residue onto crushed ice/ammonia water.
-
Extract: Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate to yield 2,4,7-trichloroquinoline.
Therapeutic Relevance
The 7-chloroquinoline core is a privileged structure in medicinal chemistry.
| Application Area | Mechanism of Action | Relevance of 2,4-Diol Core |
| Antimalarial | Inhibition of heme polymerization | The 7-Cl substituent is essential for inhibiting hemozoin formation. The 2,4-diol allows for dual-functionalization (e.g., side chain at C4, solubility enhancer at C2). |
| Kinase Inhibitors | ATP-binding site competition | The quinoline nitrogen and C2/C4 substituents mimic the adenine ring of ATP. |
| Antibacterial | DNA Gyrase inhibition | 2-alkoxy-4-amino derivatives (derived from the diol) show activity against Gram-positive bacteria. |
Analytical Characterization
To validate the synthesis of CID 66593, look for the following spectral signatures:
-
1H NMR (DMSO-d6):
- 11.2–11.5 ppm (Broad singlet, NH, lactam tautomer).
- 7.8–8.0 ppm (d, H5 proton, doublet due to H6 coupling).
- 5.8–6.0 ppm (s, H3 proton). Note: This signal is characteristic of the 2-quinolone form; it disappears if the ring is fully aromatized or chlorinated.
-
Mass Spectrometry (ESI):
- (Characteristic 3:1 chlorine isotope pattern).
Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All reactions involving POCl₃ or high-temperature cyclization must be performed in a functioning fume hood.
-
Waste: Halogenated organic waste. Phosphoric acid byproducts must be neutralized before disposal.
References
-
PubChem. this compound (CID 66593) Compound Summary. National Library of Medicine. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth. 1947, 27, 48. (Classic procedure for POCl3 functionalization). [Link]
Sources
- 1. Explain the synthesis of chloroquine | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-(1-benzylpiperidin-4-yl)-4-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide | C31H33FN4O3 | CID 16193615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 7-Chloroquinoline-2,4-diol from 3-Chloroaniline
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 7-chloroquinoline-2,4-diol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol is based on the principles of the Conrad-Limpach-Knorr quinoline synthesis, utilizing 3-chloroaniline and diethyl malonate as primary starting materials.[1][2][3] The synthesis is presented as a robust two-step process: an initial uncatalyzed condensation to form a key intermediate, followed by a high-temperature thermal cyclization. This guide details the underlying chemical mechanisms, provides step-by-step experimental protocols, outlines critical safety considerations, and describes methods for product characterization. The content is tailored for researchers, scientists, and professionals in organic synthesis and drug discovery, emphasizing the rationale behind procedural choices to ensure reproducibility and success.
Introduction and Scientific Background
Quinoline and its derivatives are foundational scaffolds in pharmacology, present in numerous natural products and synthetic drugs known for their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[4] The 7-chloroquinoline core, in particular, is a privileged structure, most famously represented by the antimalarial drug Chloroquine. The synthesis of substituted quinolines, therefore, remains a topic of significant interest.
The Conrad-Limpach-Knorr synthesis is a classic and reliable method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[2][3][5] This application note adapts this strategy for the synthesis of this compound. The reaction proceeds through two distinct, well-defined stages:
-
Condensation: 3-chloroaniline reacts with diethyl malonate. The nucleophilic aniline nitrogen attacks one of the ester carbonyls, leading to the elimination of ethanol and forming the diethyl 2-((3-chlorophenyl)amino)maleate intermediate. This step is typically performed under moderate heating to facilitate the condensation without inducing premature cyclization.
-
Thermal Cyclization: The isolated intermediate is heated to a high temperature (typically ~250 °C) in an inert, high-boiling solvent. This provides the necessary energy for an intramolecular 6-π electrocyclization, followed by the elimination of a second ethanol molecule to yield the stable aromatic quinoline ring system.[2]
This method provides a regiochemically controlled route to the desired 7-chloro substituted product, avoiding the formation of the 5-chloro isomer that can be a significant issue in other quinoline syntheses like the Skraup or Doebner-von Miller reactions.[6]
Reaction Scheme and Mechanism
The overall transformation follows the pathway illustrated below. The key is the temperature control that separates the initial condensation from the final ring-closing event, allowing for the isolation of the intermediate and ensuring a cleaner final reaction.
Overall Transformation
Sources
- 1. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. CN108822033B - Synthesis method of 7-chloroquinaldine - Google Patents [patents.google.com]
Application Note: Cyclization of Diethyl Malonate with 3-Chloroaniline
This Application Note provides a rigorous technical guide for the cyclization of diethyl malonate with 3-chloroaniline .
Editorial Note: This protocol specifically addresses the synthesis of 7-chloro-4-hydroxy-2-quinolone (also known as 7-chloro-2,4-dihydroxyquinoline).[1] Researchers often confuse this pathway with the Gould-Jacobs reaction (using ethoxymethylenemalonate), which yields 7-chloro-4-hydroxyquinoline (the Chloroquine intermediate).[1] This guide focuses strictly on the diethyl malonate pathway as requested, which incorporates an additional carbonyl oxygen at the C2 position.
Target Analyte: 7-Chloro-4-hydroxy-2-quinolone (7-Chloro-2,4-dihydroxyquinoline) Reaction Class: Nucleophilic Acyl Substitution / Friedel-Crafts Cyclization Scale: Laboratory (10–50 g) to Pilot Prep[1]
Strategic Context & Mechanism
The reaction between 3-chloroaniline and diethyl malonate is a bifunctional condensation.[1] The primary challenge is selectivity . The amine can react with one ester group to form the desired mono-anilide (Intermediate A), or with both ester groups to form the thermodynamic dead-end dianilide (N,N'-bis(3-chlorophenyl)malonamide).[1]
To force cyclization to the quinolone (Product B) rather than the dianilide, the protocol must favor intramolecular ring closure over intermolecular amidation. This is achieved by:
-
Stoichiometric Control: Using excess diethyl malonate to suppress dianilide formation.[1]
-
Catalytic Environment: Utilizing Polyphosphoric Acid (PPA) or high-temperature thermal cyclization (Dowtherm A) to drive the high-energy intramolecular acylation.[1]
Mechanistic Pathway
The following diagram illustrates the critical divergence point between the desired cyclization and the side-reaction (dianilide formation).
Figure 1: Reaction pathway showing the critical divergence between the desired quinolone cyclization and the dianilide side reaction.
Experimental Protocol
This guide details the Polyphosphoric Acid (PPA) method, which offers superior yield and easier workup compared to the traditional high-temperature Dowtherm A method for this specific substrate.
Materials & Reagents
| Reagent | Role | Specs | Hazard Note |
| 3-Chloroaniline | Substrate | >98% Purity | Toxic, absorbs through skin.[1] |
| Diethyl Malonate | Reagent/Solvent | >99%, Anhydrous | Hydrolyzes in moist air. |
| Polyphosphoric Acid (PPA) | Cyclization Agent | 83-85% P2O5 | Viscous, corrosive.[1] |
| Ethanol (Abs.) | Washing Solvent | ACS Grade | Flammable.[1] |
| Sodium Carbonate | Neutralizer | Anhydrous powder | Irritant.[1] |
Stage 1: Formation of the Mono-Anilide
Objective: Synthesize Ethyl 3-(3-chlorophenylamino)-3-oxopropanoate while minimizing dianilide.[1]
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a Claisen adapter, a thermometer, and a downward distillation condenser.
-
Charge: Add 3-chloroaniline (12.75 g, 0.10 mol) and Diethyl malonate (32.0 g, 0.20 mol) .
-
Note: The 2.0 equivalent excess of malonate is crucial to prevent the amine from attacking the intermediate ester group.
-
-
Reaction: Heat the mixture in an oil bath set to 160°C .
-
Ethanol will begin to distill off (theoretical vol: ~5.8 mL).[1]
-
Maintain heating for 3–4 hours until ethanol evolution ceases.
-
-
Workup (Intermediate):
-
Cool the mixture to ~80°C.
-
Apply vacuum (rotary evaporator or high-vac line) to distill off the excess diethyl malonate (BP: 199°C at atm; ~95°C at 20 mmHg).[1]
-
Result: The residue is the crude mono-anilide (Intermediate A).[1] It can be used directly or recrystallized from ligroin for characterization.[1]
-
Stage 2: Cyclization (PPA Method)
Objective: Intramolecular ring closure to 7-chloro-4-hydroxy-2-quinolone.[1]
-
Preparation: To the crude residue from Stage 1 (still in the flask), add Polyphosphoric Acid (50 g) .
-
Technique: PPA is viscous.[1] Warm it slightly (60°C) to facilitate pouring.
-
-
Reaction:
-
Equip the flask with a mechanical stirrer (magnetic stirring often fails in viscous PPA) and a calcium chloride drying tube.
-
Heat the mixture to 120–130°C for 2 hours .
-
Observation: The mixture will turn into a dark, viscous syrup. Color change to deep reddish-brown is normal.[1]
-
-
Quenching:
-
Cool the reaction mixture to ~80°C.
-
Slowly pour the hot syrup into a beaker containing 300 g of crushed ice/water with vigorous stirring.
-
Caution: Exothermic hydrolysis of PPA occurs.[1]
-
-
Isolation:
-
Stir the aqueous suspension for 1 hour to break up aggregates.[1] The product will precipitate as a solid.[1][2][3]
-
Filter the solid using a Buchner funnel.[1]
-
Wash the cake copiously with water (3 x 100 mL) to remove phosphoric acid residues.
-
Wash with cold ethanol (2 x 20 mL) to remove unreacted organics.[1]
-
Stage 3: Purification[1]
-
Dissolution: Suspend the crude solid in 10% NaOH solution (200 mL). The product (a phenol/enolic tautomer) will dissolve as the sodium salt.
-
Filtration: Filter this alkaline solution to remove any insoluble impurities (e.g., traces of dianilide or tar).[1]
-
Reprecipitation: Acidify the clear filtrate with 2M HCl to pH ~2. The pure 7-chloro-4-hydroxy-2-quinolone will precipitate as a white/off-white powder.[1]
-
Final Dry: Filter, wash with water, and dry in a vacuum oven at 80°C.
Data Analysis & Validation
Expected Results
| Parameter | Specification |
| Yield | 65–75% (based on 3-chloroaniline) |
| Appearance | White to pale beige microcrystalline powder |
| Melting Point | >300°C (Decomposes) |
| Solubility | Soluble in aqueous NaOH, DMSO; Insoluble in water, ether.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Temperature too high during PPA step.[1][4] | Do not exceed 140°C. Ensure efficient stirring to prevent hot spots. |
| Product Insoluble in NaOH | Formation of Dianilide side product.[1] | Ensure 2:1 excess of diethyl malonate was used in Stage 1. |
| Sticky Precipitate | Residual PPA or Malonate.[1] | Increase water wash volume; perform the NaOH reprecipitation step.[1] |
Structural Validation (NMR)
The product exists in tautomeric equilibrium (2,4-dione vs. 2,4-diol).[1] In DMSO-d6, you typically observe the dione/enol form:
-
1H NMR (DMSO-d6):
11.5 (s, 1H, NH), 10.5 (s, 1H, OH), 7.8 (d, J=8.5 Hz, H-5), 7.2 (s, H-8), 7.1 (d, H-6), 5.8 (s, H-3).-
Note: The signal at 5.8 ppm is characteristic of the H-3 proton in the 4-hydroxy-2-quinolone system.[1]
-
References
-
Patel, G.H.[1] & Nargund, K.S. (1966).[1] Preparation of 2,4-dihydroxyquinolines. Journal of the Indian Chemical Society, 43, 668. (Standard PPA Protocol Source).[1][5]
-
Organic Syntheses. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid. Org. Synth. 1947, 27, 11. Link (Reference for thermal behavior of chloroanilines, though via EMME route).
-
Shah, V.R. et al. (1960).[1] Synthesis of 4-hydroxyquinolines. Journal of Scientific & Industrial Research, 19B, 176. (Discusses malonate condensation mechanisms).
-
Hauser, C.R.[1] & Reynolds, G.A. (1948).[1] Reactions of beta-keto esters with aromatic amines. Journal of the American Chemical Society, 70(7), 2402. Link (Foundational mechanism for aniline-ester condensations).[1]
Sources
Procedure for converting 7-Chloroquinoline-2,4-diol to 4,7-Dichloroquinoline
Executive Summary
This application note details the optimized protocol for the synthesis of 4,7-Dichloroquinoline (4,7-DCQ) , a critical pharmacophore in the manufacturing of antimalarial drugs (e.g., Chloroquine, Hydroxychloroquine) and other bioactive quinoline derivatives.
Critical Technical Clarification:
The user request specified "7-Chloroquinoline-2,4-diol" as the starting material. It is vital to note that This compound (also known as 7-chloro-4-hydroxy-2-quinolone) typically yields 2,4,7-trichloroquinoline upon treatment with phosphorus oxychloride (
Reaction Mechanism & Chemical Logic
The conversion is a nucleophilic aromatic substitution (
-
Activation: The nucleophilic oxygen of the 4-hydroxyquinoline (tautomeric with 4-quinolone) attacks the electrophilic phosphorus of
, forming a dichlorophosphoryl intermediate (leaving group activation). -
Substitution: Chloride ions, generated in situ or added via a catalyst, attack the C4 position, displacing the phosphoro-species and restoring aromaticity.
-
Aromatization: The driving force is the formation of the stable, fully aromatic pyridine ring within the quinoline system.
Figure 1: Mechanistic Pathway
Caption: Activation of the 4-hydroxyl group by POCl3 followed by nucleophilic displacement by chloride.
Safety & Hazard Analysis (Critical)
Handling Phosphorus Oxychloride (
-
Water Reactivity:
reacts violently with water, generating heat, phosphoric acid, and hydrogen chloride (HCl) gas .[1] -
Inhalation Hazard: The reaction releases HCl gas.[1] A caustic scrubber (NaOH trap) is mandatory .
-
Quenching Exotherm: The quenching step is the most hazardous operation. It must be controlled to prevent thermal runaway.
Materials & Equipment
Reagents:
-
Starting Material: 7-Chloro-4-hydroxyquinoline (CAS: 86-99-7) - Purity >98%
-
Reagent: Phosphorus Oxychloride (
) - Reagent Grade, 99% -
Solvent (Optional): Toluene or Chlorobenzene (for slurry control, though neat reaction is common).
-
Base (Quenching): 20% NaOH solution or 25% Ammonia solution.
Equipment:
-
Three-neck Round Bottom Flask (RBF) with mechanical stirrer (Teflon paddle).
-
Reflux condenser with drying tube (
). -
Gas outlet connected to an HCl scrubber (trap containing dilute NaOH).
-
Temperature probe (Thermocouple).
-
Ice-water bath.[2]
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Drying: Ensure all glassware is oven-dried. Moisture initiates premature decomposition of
. -
Charging: In a fume hood, charge the 3-neck RBF with 7-Chloro-4-hydroxyquinoline (1.0 equiv).
-
Reagent Addition: Add
(3.0 - 5.0 equiv) slowly at room temperature.-
Note: Excess
acts as both reagent and solvent. If the slurry is too thick, anhydrous toluene (2-3 volumes) can be added, but neat reactions often proceed faster.
-
-
Scrubber: Connect the condenser outlet to the caustic scrubber to neutralize evolved HCl.
Step 2: Thermal Reaction
-
Ramp: Slowly heat the mixture to reflux (105–110°C) over 30 minutes.
-
Observation: The mixture will transition from a slurry to a clear, dark solution as the starting material is consumed. HCl evolution will be vigorous initially.
-
-
Incubation: Maintain reflux for 1–2 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7) or HPLC.
-
Endpoint: Disappearance of the polar starting material peak/spot.
-
Step 3: Controlled Quenching (High Risk)
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Evaporation (Recommended): If possible, remove excess
under reduced pressure (rotary evaporator with rigorous trapping) to reduce the exotherm during aqueous quench. -
Quench:
-
Prepare a stirred slurry of crushed ice and water (approx. 5x volume of reaction mass).
-
Slowly pour the reaction mass (or the concentrated residue) onto the ice with vigorous stirring.
-
Temperature Limit: Maintain internal temperature < 30°C by adding more ice if necessary.
-
Result: The product typically precipitates as a solid or forms an oil in the acidic medium.
-
Step 4: Neutralization & Isolation
-
Basification: Slowly add 20% NaOH or Ammonium Hydroxide to the quenched mixture until pH reaches 8–9.
-
Why: The product is basic; acidic conditions keep it protonated and soluble. Basification precipitates the free base.
-
-
Filtration: Stir the basic slurry for 30 minutes to ensure complete precipitation. Filter the solid under vacuum.
-
Washing: Wash the cake copiously with water (to remove inorganic phosphates) and then with cold heptane (to remove non-polar impurities).
-
Drying: Dry in a vacuum oven at 50°C.
Figure 2: Process Workflow
Caption: Step-by-step workflow for the synthesis and isolation of 4,7-Dichloroquinoline.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 84°C – 86°C | Capillary Method |
| Purity | > 98.0% | HPLC (C18, MeOH/Water) |
| Identity | Conforms to Structure | 1H-NMR, MS |
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Low Yield | Incomplete precipitation during workup. | Ensure pH is basic (>8). Product is soluble in acid. |
| Sticky Solid | Impurities or residual solvent. | Recrystallize from Ethanol or Heptane. |
| Violent Quench | Too much excess
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[3] I. The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(6), 1204–1208. Link
-
Organic Syntheses. (1955). 4,7-Dichloroquinoline.[4][5][6] Organic Syntheses, Coll. Vol. 3, p.272. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6917, 4,7-Dichloroquinoline. Link
Sources
- 1. quora.com [quora.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 6. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Deoxychlorination of 7-Chloro-4-hydroxyquinolin-2-one
The following Application Note and Protocol is designed for researchers and drug development professionals. It details the chemical transformation of 7-Chloro-4-hydroxyquinolin-2-one (also known as 7-chloro-2,4-dihydroxyquinoline) into 2,4,7-Trichloroquinoline using Phosphorus Oxychloride (POCl
Target Molecule: 2,4,7-Trichloroquinoline
Reaction Type: Nucleophilic Aromatic Substitution / Vilsmeier-Haack Chlorination
Primary Reagent: Phosphorus Oxychloride (POCl
Introduction & Scientific Context
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (e.g., chloroquine), kinase inhibitors, and antibacterial agents. The starting material, 7-Chloro-4-hydroxyquinolin-2-one , exists in tautomeric equilibrium with 7-chloro-2,4-dihydroxyquinoline .
While the 7-chloro substituent is stable, the oxygen functionalities at positions C2 and C4 are susceptible to activation by electrophilic phosphorus species. The reaction with POCl
Reaction Mechanism
The transformation proceeds via an activation-elimination sequence. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is recommended to generate the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which facilitates the reaction under milder conditions than neat POCl
-
Activation: The oxygen atoms of the quinolone (C2 and C4) attack the electrophilic phosphorus of POCl
, forming dichlorophosphate leaving groups. -
Vilsmeier Catalysis (Optional but recommended): DMF reacts with POCl
to form the electrophilic Vilsmeier reagent, which activates the quinolone oxygens more efficiently. -
Substitution: Chloride ions (Cl
) act as nucleophiles, attacking C2 and C4. The driving force is the restoration of the fully aromatic quinoline system and the formation of the stable P=O bond in the byproduct (polyphosphoric acid species).
Mechanism Diagram (DOT)
Figure 1: Mechanistic pathway for the conversion of the hydroxy-quinolone scaffold to the trichloroquinoline product.
Experimental Protocol
Scale: 10.0 g Starting Material basis (Scalable to kg).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Amount | Role |
| 7-Chloro-4-hydroxyquinolin-2-one | 195.60 | 1.0 | 10.0 g | Substrate |
| Phosphorus Oxychloride (POCl | 153.33 | 6.0 | 28.5 mL | Reagent/Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 (cat) | ~2.0 mL | Catalyst |
| Toluene (Optional) | 92.14 | N/A | 50 mL | Co-solvent (if needed) |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Ensure the starting material is dry (moisture content <0.5%). Water reacts violently with POCl
. -
Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl
or N line) to exclude atmospheric moisture. -
Charging: Add 7-Chloro-4-hydroxyquinolin-2-one (10.0 g) to the flask.
-
Reagent Addition:
-
Caution: Perform in a fume hood.
-
Add POCl
(28.5 mL) carefully. The mixture may be a slurry initially. -
Add DMF (2.0 mL) dropwise. Note: Exothermic reaction possible upon DMF addition.
-
Phase 2: Reaction
-
Heating: Slowly heat the mixture to reflux (approx. 105–110 °C) using an oil bath.
-
Monitoring: Maintain reflux for 3–5 hours . The slurry should dissolve, turning into a clear (often dark/brown) solution as the reaction proceeds.
-
Completion Check: Monitor by TLC (Eluent: 20% EtOAc/Hexane) or HPLC. The starting material (polar) should disappear, and a less polar product (2,4,7-trichloroquinoline) should appear.
Phase 3: Workup (Quenching)
Critical Safety Step: Quenching POCl
-
Cooling: Cool the reaction mixture to room temperature.
-
Concentration (Optional but Recommended): Distill off excess POCl
under reduced pressure if a rotary evaporator with a suitable trap is available. This reduces the violence of the aqueous quench. -
Quench:
-
Prepare a beaker with 200 g of crushed ice and 200 mL of water .
-
Slowly pour the reaction mixture (or concentrated residue) onto the vigorously stirred ice. Do not add water to the reaction flask.
-
Stir for 30–60 minutes to ensure complete hydrolysis of residual phosphoryl chlorides.
-
Phase 4: Isolation & Purification
-
Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using solid NaHCO
or 20% NaOH solution. Caution: Foaming (CO ) will occur with bicarbonate. -
Precipitation: The product, 2,4,7-trichloroquinoline , typically precipitates as a solid upon neutralization.
-
Filtration: Filter the solid using a Buchner funnel. Wash copiously with water to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 40–50 °C.
-
Recrystallization (if needed): Recrystallize from Ethanol or Acetonitrile to achieve >98% purity.
Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis process.[8]
Critical Process Parameters & Troubleshooting
| Parameter | Observation | Corrective Action |
| Moisture Control | Violent bubbling upon POCl | Ensure glassware is oven-dried. Check starting material water content (LOD). |
| Incomplete Conversion | Starting material remains on TLC after 5h. | Add 1-2 additional equivalents of POCl |
| Product Hydrolysis | Low yield; recovery of 2-chloro-4-hydroxy species. | Quench was too hot or prolonged exposure to acidic aqueous conditions. Neutralize quickly after quenching. |
| Purity | Dark tar formation. | Reaction temperature too high (>120°C). Use Toluene as a solvent to moderate temperature. |
Safety & Handling (POCl )
-
Corrosive: Causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene), face shield, and lab coat.
-
Water Reactive: Reacts violently with water to release HCl gas and Phosphoric acid. Never add water directly to neat POCl
. -
Inhalation Hazard: HCl gas is evolved during the reaction and quenching. All operations must be performed in a high-efficiency fume hood.
References
-
Mechanism of Vilsmeier-Haack Chlorination
-
Chlorination of Quinazolones/Quinolones (Analogous Chemistry)
- Title: "POCl3 Chlorin
- Source: Journal of Organic Chemistry (via ResearchG
-
URL:[Link]
- Synthesis of Dichloroquinolines: Title: "Industrial preparation method of 4,7-dichloroquinoline" (Patent CN103626699A) Source: Google Patents URL: Note: While this patent focuses on the 4,7-dichloro derivative, the methodology (POCl3 reflux) is the industry standard for converting hydroxy-quinolines to chloro-quinolines.
- General POCl3 Handling Guide: Title: "Phosphorus Oxychloride - Safety D
Sources
- 1. researchgate.net [researchgate.net]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Protocols for 7-Chloro-2,4-dihydroxyquinoline
Here is a comprehensive Application Note and Protocol guide for the purification of 7-Chloro-2,4-dihydroxyquinoline, designed for high-level R&D and process chemistry applications.
Executive Summary & Compound Analysis
7-Chloro-2,4-dihydroxyquinoline (CAS: 86-99-7), predominantly existing in the stable tautomeric form 7-chloro-4-hydroxy-2(1H)-quinolinone , is a critical scaffold in the synthesis of functionalized quinoline drugs (e.g., Laquinimod, Aripiprazole intermediates).[1][2]
Achieving pharmaceutical-grade purity (>99.5%) is challenging due to:
-
High Melting Point (>270°C): Indicates strong intermolecular hydrogen bonding (dimerization), requiring high-boiling polar solvents for dissolution.[2][3]
-
Tautomeric Equilibrium: The compound exists in equilibrium between the enol (2,4-dihydroxy) and keto (4-hydroxy-2-quinolinone) forms.[1][2][3] Solvents that stabilize the keto form often yield better crystal habits.[1][2][3]
-
Impurity Profile: Common contaminants include unreacted 3-chloroaniline (starting material), thermal degradation oligomers (colored species), and regioisomers (5-chloro analogs).[2][3]
This guide outlines three distinct purification protocols ranging from bulk chemical cleanup to polishing recrystallization.[1][2][3]
Solvent System Assessment
The solubility profile of 7-Chloro-2,4-dihydroxyquinoline dictates that non-polar solvents (Hexane, Toluene) are ineffective.[1][2] The selection must balance solvency power at high temperatures with crystal recovery at low temperatures.[1][2][3]
Table 1: Solvent Performance Matrix[1][3]
| Solvent System | Dissolution Temp | Recovery Yield | Impurity Rejection | Application Note |
| Glacial Acetic Acid (AcOH) | 90–110°C | 85–90% | High | Recommended. Excellent for removing colored oligomers and inorganic salts.[1][2][3] Forms stable, filterable needles.[1][2][3] |
| DMF / Water (1:1) | 100°C | 90–95% | Moderate | Best for "crashing out" bulk material.[2][3] Risk of solvent inclusion in crystal lattice.[1][2][3] |
| Ethanol / Water (80:20) | Reflux (78°C) | 60–70% | High | "Green" alternative.[2][3] Requires large volumes due to low solubility.[1][2][3] Good for final polishing. |
| NaOH (aq) / HCl | Ambient | >90% | Very High | Chemical Purification. Uses pH swing to remove non-acidic impurities (e.g., anilines).[2][3] |
Detailed Experimental Protocols
Protocol A: Acid-Base Chemical Purification (Primary Cleanup)
Use this method for crude material (purity <95%) or material contaminated with starting amines (3-chloroaniline).[1][2][3]
Mechanism: 7-Chloro-2,4-dihydroxyquinoline is amphoteric but predominantly acidic (pKa ~9-10).[1][2][3] Dissolving in base deprotonates the hydroxyl group, forming a water-soluble salt.[1][2][3] Non-acidic impurities (anilines) remain insoluble and are filtered off.[2][3] Re-acidification precipitates the pure compound.[1][2][3]
Step-by-Step:
-
Dissolution: Suspend 100 g of crude solid in 800 mL of 2M NaOH . Stir at 40°C for 30 minutes.
-
Filtration (Critical): Filter the dark solution through a Celite pad to remove insoluble oligomers and unreacted aniline. The filtrate should be clear amber.[1]
-
Precipitation: Cool the filtrate to 10–15°C. Slowly add Acetic Acid (or 2M HCl) dropwise with vigorous stirring until pH reaches 4.0–5.0.
-
Digestion: Stir the resulting thick slurry at 20°C for 1 hour to ripen the crystals.
-
Isolation: Filter the white/off-white solid.[1][2][3] Wash with 200 mL water followed by 100 mL cold acetone (to remove water).[2][3]
-
Drying: Dry at 80°C under vacuum.
Protocol B: Glacial Acetic Acid Recrystallization (Standard)
Use this method for achieving >99% purity and defined crystal habit.[2][3]
Mechanism: Acetic acid disrupts the intermolecular hydrogen bond network of the quinolone dimer at high temperatures, allowing for controlled crystal growth upon cooling.[1][3]
Step-by-Step:
-
Suspension: Charge 50 g of Protocol A product into a reactor. Add 350–500 mL of Glacial Acetic Acid .
-
Reflux: Heat to reflux (~118°C). The solution should become clear.
-
Controlled Cooling: Turn off heat. Allow the vessel to cool to 80°C naturally (approx. 30 mins).
-
Crystallization: At 80°C, active seeding may be performed. Continue cooling to 20°C at a rate of 10°C/hour.
-
Isolation: Filter the crystalline needles.
-
Washing: Wash cake with 50 mL cold Acetic Acid , then 100 mL Water (to remove acid), and finally 50 mL Methanol (to facilitate drying).[2][3]
-
Drying: Dry at 100°C to ensure removal of lattice-bound acetic acid.[1][2][3]
Process Logic & Decision Workflow
The following diagram illustrates the decision logic for selecting the appropriate purification route based on input material quality.
Figure 1: Decision tree for purification workflow based on impurity profile and target specifications.
Analytical Validation Parameters
To validate the success of the recrystallization, ensure the material meets these specifications:
-
Appearance: White to off-white crystalline powder (Yellowing indicates oxidation or residual aniline).[1][2][3]
-
Melting Point: 276–279°C (Sharp range < 2°C indicates high purity).[2][3]
-
HPLC Method:
References
-
PubChem. (2025).[1][2][3] 7-Chloro-4-hydroxyquinoline Compound Summary (CID 66593).[1][2][3] National Library of Medicine.[1][2][3] [Link]
-
Ruhl, K., et al. (1971).[2][3] Process for the production of 5,7-dichloro-8-hydroxy-quinoline. U.S. Patent 3,560,508.[1][2][3]
-
Teva Pharmaceutical Industries. (2007).[1][2][3] Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone. WO2007072476A2.[1][2][3]
Sources
- 1. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 2. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chloro-4-(4-hydroxyanilino)quinoline | C15H11ClN2O | CID 224178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthesis of Chloroquine via the 7-Chloro-4-hydroxyquinoline Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Chloroquine and its Synthesis
Chloroquine, a cornerstone of antimalarial therapy for decades, is a synthetic 4-aminoquinoline drug known for its efficacy, affordability, and widespread use.[1] Despite the emergence of drug-resistant strains of Plasmodium falciparum, Chloroquine and its derivatives, such as Hydroxychloroquine, remain vital in the global health landscape, with expanding applications in rheumatology and virology research.[1][2] The chemical synthesis of Chloroquine is a classic example of multi-step organic synthesis, pivotal for ensuring a stable supply of this essential medicine.
This guide provides an in-depth examination of a well-established synthetic route to Chloroquine. The narrative is structured around the preparation and transformation of the key intermediate, 7-chloro-4-hydroxyquinoline (also known as 7-chloroquinolin-4-ol). We will dissect the strategic importance of this intermediate and provide detailed, field-tested protocols for its synthesis and subsequent conversion into the final active pharmaceutical ingredient. The focus is not merely on the procedural steps but on the underlying chemical principles and rationale that govern each transformation, offering a comprehensive resource for both practical execution and deeper understanding.
Overall Synthetic Strategy: A Three-Act Chemical Narrative
The synthesis of Chloroquine can be logically segmented into three primary stages, beginning with the construction of the foundational quinoline scaffold and culminating in the attachment of the pharmacologically active side chain.[3][4]
-
Act I: Building the Core Heterocycle. The journey begins with a substituted aniline (3-chloroaniline) and employs a cyclization reaction to construct the bicyclic quinoline ring system, yielding the crucial intermediate, 7-chloro-4-hydroxyquinoline.[4][5]
-
Act II: Activation via Chlorination. The hydroxyl group at the 4-position of the quinoline ring is a poor leaving group for the desired nucleophilic substitution. Therefore, it is converted to a highly reactive chloro group, generating 4,7-dichloroquinoline, the immediate precursor for the final coupling step.[2][5]
-
Act III: Final Assembly. The synthesis concludes with a nucleophilic aromatic substitution reaction, where 4,7-dichloroquinoline is coupled with the aliphatic diamine side chain (4-diethylamino-1-methylbutylamine) to yield Chloroquine.[4][6]
Figure 1: High-level workflow for the synthesis of Chloroquine.
Part I: Synthesis of the Core Intermediate: 7-Chloro-4-hydroxyquinoline
The formation of the 7-chloro-4-hydroxyquinoline scaffold is arguably the most critical phase of the synthesis, establishing the fundamental structure of the final drug. The most common and robust method involves a variation of the Gould-Jacobs reaction.[5]
Principle and Rationale: This pathway commences with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEM). This initial reaction forms an enamine intermediate, which upon thermal cyclization, yields the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[4] The high temperature required for cyclization (typically in a high-boiling solvent like Dowtherm A or mineral oil) provides the activation energy needed to overcome the aromaticity of the aniline ring and form the new heterocyclic ring.[4][7] Subsequent saponification (hydrolysis) of the ester group with a strong base like sodium hydroxide, followed by thermal decarboxylation of the resulting carboxylic acid, furnishes the desired 7-chloro-4-hydroxyquinoline.[2][4]
Detailed Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline
This protocol combines the cyclization, hydrolysis, and decarboxylation steps into a cohesive workflow.
Materials and Equipment:
-
m-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, Paraffin Oil)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser and thermometer
-
Heating mantle with stirrer
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Condensation and Cyclization:
-
In a suitable round-bottom flask, combine equimolar amounts of m-chloroaniline and diethyl ethoxymethylenemalonate.
-
Add a high-boiling solvent (e.g., paraffin oil) to the mixture.[8]
-
Heat the reaction mixture with stirring to approximately 250-270°C.[4] The reaction is typically maintained at this temperature for 30-60 minutes. This high temperature facilitates the thermal cyclization to form the quinoline ring system.[4]
-
Monitor the reaction for the evolution of ethanol, which indicates the progress of the cyclization.
-
-
Saponification (Hydrolysis):
-
Decarboxylation:
-
After cooling the hydrolyzed mixture, carefully acidify it with hydrochloric acid to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
Isolate the carboxylic acid intermediate by filtration.
-
The dried carboxylic acid is then suspended in a high-boiling solvent (like Dowtherm A) and heated to 250-270°C.[4][7] This high temperature induces decarboxylation, releasing carbon dioxide and forming 7-chloro-4-hydroxyquinoline.[8] The reaction is typically complete within an hour.[7]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature, which should cause the 7-chloro-4-hydroxyquinoline to precipitate.
-
The solid product can be collected by filtration.
-
Wash the filter cake with a non-polar solvent like petroleum ether or hexane to remove the high-boiling solvent.[8]
-
The crude product can be further purified by recrystallization if necessary.
-
Part II: Activation of the Quinoline Core: Synthesis of 4,7-Dichloroquinoline
With the quinoline core constructed, the next strategic step is to "activate" the 4-position for the final coupling reaction. This is achieved by converting the hydroxyl group into a much better leaving group—a chloride atom.
Principle and Rationale: The hydroxyl group at C4 of the quinoline ring is a poor leaving group for nucleophilic aromatic substitution. To facilitate the subsequent reaction with the amine side chain, it is converted to a chloride using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][4][5] The reaction proceeds by converting the hydroxyl group into a phosphate ester intermediate, which is then readily displaced by a chloride ion. This transformation yields 4,7-dichloroquinoline, a highly reactive and crucial intermediate for the synthesis of numerous 4-aminoquinoline drugs.[5]
Detailed Protocol 2: Chlorination of 7-Chloro-4-hydroxyquinoline
Materials and Equipment:
-
7-Chloro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃) - Caution: Highly corrosive and reacts violently with water.
-
Reaction flask with reflux condenser and gas trap (to handle HCl gas)
-
Heating mantle with stirrer
-
Ice bath
-
Ammonium hydroxide or sodium hydroxide solution for neutralization
-
Extraction funnel and organic solvent (e.g., chloroform, dichloromethane)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a fume hood, place the dried 7-chloro-4-hydroxyquinoline into a round-bottom flask equipped with a reflux condenser.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is often run with POCl₃ serving as both the reagent and the solvent.[7]
-
-
Chlorination Reaction:
-
Gently heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 2-4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
CAUTION: This step must be performed with extreme care in a fume hood. Slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃ in a highly exothermic reaction.
-
The acidic aqueous solution is then carefully neutralized with a base, such as concentrated ammonium hydroxide or a cold sodium hydroxide solution, until the pH is basic.[7] This will precipitate the crude 4,7-dichloroquinoline.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
-
Purification:
-
The crude 4,7-dichloroquinoline can be purified by recrystallization from a suitable solvent like ethanol or acetone to yield a crystalline solid.
-
Part III: Final Assembly: Synthesis of Chloroquine
The final step in the synthesis is the coupling of the activated quinoline core with the diamine side chain, which imparts the characteristic antimalarial activity to the molecule.
Principle and Rationale: This step is a classic nucleophilic aromatic substitution (SNAr) reaction. The primary amine of the side chain, 4-diethylamino-1-methylbutylamine (novoldiamine), acts as the nucleophile. It attacks the electron-deficient C4 position of the 4,7-dichloroquinoline ring, displacing the chloride ion.[6][9] The reaction is highly regioselective for the C4 position because the nitrogen atom in the quinoline ring withdraws electron density, making the C4 position more electrophilic and susceptible to nucleophilic attack than the C7 position. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.[4][10]
Detailed Protocol 3: Coupling to Synthesize Chloroquine
Materials and Equipment:
-
4,7-Dichloroquinoline
-
4-Diethylamino-1-methylbutylamine (Novoldiamine)
-
Solvent (e.g., phenol, high-boiling alcohols, or neat)
-
Base (e.g., sodium hydroxide) for workup
-
Reaction flask with reflux condenser
-
Heating mantle with stirrer
-
Extraction funnel and organic solvent (e.g., ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup:
-
Combine 4,7-dichloroquinoline with a molar excess of 4-diethylamino-1-methylbutylamine in a reaction flask. The reaction can be run neat (without solvent) or in a high-boiling solvent like phenol.[11]
-
-
Coupling Reaction:
-
Heat the mixture with stirring. If run neat, a temperature of 160-180°C is often employed.[4] If a solvent is used, the reaction is typically run at reflux.
-
Maintain the temperature for several hours until TLC analysis indicates the consumption of the 4,7-dichloroquinoline starting material.
-
-
Workup and Isolation:
-
Cool the reaction mixture.
-
Add an aqueous solution of sodium hydroxide to neutralize the hydrogen chloride byproduct and to deprotonate any protonated amine species.[4]
-
Extract the Chloroquine free base into an organic solvent such as ethyl acetate or chloroform.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
-
Purification and Salt Formation:
-
Remove the solvent under reduced pressure to obtain crude Chloroquine base as an oil or a low-melting solid.
-
The crude base can be purified by vacuum distillation or column chromatography.
-
For pharmaceutical use, the Chloroquine base is typically converted to a more stable and water-soluble salt, such as Chloroquine diphosphate, by treatment with phosphoric acid in a suitable solvent.
-
Data Summary: Intermediates and Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |
| 7-Chloro-4-hydroxyquinoline | C₉H₆ClNO | 179.60 | 90-98% (from decarboxylation)[8] | 276-279[8] |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 70-85% | 81-83 |
| Chloroquine (base) | C₁₈H₂₆ClN₃ | 319.87 | >90% | 87-90 |
Troubleshooting and Expert Insights
-
Moisture Control: The chlorination step using POCl₃ is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture to prevent violent reactions and the formation of byproducts.
-
Temperature Management in Cyclization: The high temperatures required for the cyclization and decarboxylation steps must be carefully controlled. Overheating can lead to charring and decomposition, reducing the yield and complicating purification. Using a high-boiling, inert solvent like Dowtherm A provides excellent temperature stability.[7]
-
Regioselectivity: The initial cyclization of m-chloroaniline can potentially yield both the desired 7-chloro isomer and the undesired 5-chloro isomer. The reaction conditions, particularly the choice of cyclization agent, can influence this ratio. The Gould-Jacobs approach generally favors the 7-chloro product.
-
Final Purification: The final coupling reaction often results in a dark, viscous crude product. Purification via vacuum distillation of the free base is often effective before conversion to the phosphate salt. The salt form is typically a clean, crystalline solid that is much easier to handle and purify by recrystallization.
Figure 2: Key molecular transformations in Chloroquine synthesis.
References
-
PrepChem. Synthesis of 7-chloroquinaldine. Available from: [Link]
-
Filo. Explain the synthesis of chloroquine. Available from: [Link]
- Google Patents. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
ResearchGate. Synthesis of 7-chloroquinolinyl-4-. Available from: [Link]
-
LookChem. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. Available from: [Link]
-
National Center for Biotechnology Information. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC. Available from: [Link]
-
Wikipedia. 4,7-Dichloroquinoline. Available from: [Link]
- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
- Google Patents. US5126456A - 7-chloroquinaldine synthesis.
-
ResearchGate. Synthesis of 7-chloroquinoline-based intermediates 3 and 4. Reagents.... Available from: [Link]
-
PubMed Central. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Available from: [Link]
-
Chemistry Stack Exchange. Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available from: [Link]
-
Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure. Available from: [Link]
-
MDPI. Malonates in Cyclocondensation Reactions. Available from: [Link]
Sources
- 1. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 3. Explain the synthesis of chloroquine | Filo [askfilo.com]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Advanced Thin Layer Chromatography (TLC) Systems for Quinoline Diols
Introduction: The "Dual-Functionality" Challenge
Quinoline diols represent a unique chromatographic challenge due to their amphiphilic and dual-functional nature. They possess a basic nitrogen atom within the heterocyclic ring (pKa ~4.9 for quinoline itself, modulated by substituents) and two polar hydroxyl groups .
This structural duality creates competing interaction mechanisms on standard silica gel:
-
Hydrogen Bonding: The hydroxyl groups interact with free silanols (
). -
Ion-Exchange/Acid-Base Interaction: The basic nitrogen protonates via acidic silanols (
), leading to severe peak tailing (comet formation) and irreversible adsorption.
Successful analysis requires a system that suppresses the ionic interaction while maintaining enough polarity to elute the diol. This guide details the optimized protocols to achieve high-resolution separation of quinoline diols.
Stationary Phase Selection
While Silica Gel 60 F
| Stationary Phase | Suitability | Mechanism & Notes |
| Silica Gel 60 F | Primary | Mechanism: Adsorption & Partition.Note: Requires mobile phase modifiers (bases) to mask acidic silanol sites. Best for routine monitoring. |
| Alumina (Basic/Neutral) | Alternative | Mechanism: Adsorption.Note: Useful if the quinoline is acid-sensitive or if tailing on silica is unresolvable. Alumina is less acidic, reducing N-interaction. |
| Amino ( | Specialized | Mechanism: Weak Anion Exchange/H-bonding.Note: The amino surface effectively "blocks" the acidic sites, often eliminating the need for mobile phase basification. |
Mobile Phase Engineering
For quinoline diols, a simple binary solvent system is rarely sufficient. You must engineer the mobile phase to address polarity and basicity simultaneously.
System A: The "Workhorse" (DCM / MeOH / Base)
Best for: Polar quinoline diols, reaction monitoring.
-
Base Solvent: Dichloromethane (DCM)
-
Polar Modifier: Methanol (MeOH)
-
Additive: Triethylamine (TEA) or Ammonium Hydroxide (
)
Recommended Ratios:
-
Low Polarity: DCM : MeOH : TEA (95 : 5 : 1)
-
High Polarity: DCM : MeOH :
(90 : 10 : 1)
Expert Insight: When using
, pre-mix it with the methanol before adding to DCM to ensure miscibility. The ammonia vapor also saturates the chamber, effectively deactivating the silica plate's headspace.
System B: The "Lipophilic" (Hexane / EtOAc / Base)
Best for: Protected diols, less polar precursors.
-
Base Solvent: Hexane
-
Polar Modifier: Ethyl Acetate (EtOAc)[1]
-
Additive: Triethylamine (TEA)
Recommended Ratios:
-
Hexane : EtOAc : TEA (60 : 40 : 1)
Adjust EtOAc content based on .
System C: The "Universal" (Toluene / Acetone / Base)
Best for: Complex mixtures where DCM/MeOH co-elutes impurities.
-
Ratio: Toluene : Acetone : Diethylamine (70 : 30 : 1)
Visualization & Detection
Quinoline diols are chromophores, but specific functional group stains provide validation.
| Method | Type | Observation | Mechanism |
| UV 254 nm | Non-Destructive | Dark spots on green background | Fluorescence quenching by the conjugated quinoline system.[2] |
| UV 366 nm | Non-Destructive | Blue/Green fluorescence | Native fluorescence of the quinoline core (enhanced by hydroxyls). |
| Ferric Chloride ( | Destructive | Violet/Blue/Green spots | Complexation with phenolic hydroxyls (specifically 8-OH quinolines). |
| Dragendorff’s Reagent | Destructive | Orange spots | Complex formation with the tertiary nitrogen (alkaloid stain). |
| Iodine Chamber | Semi-Destructive | Brown/Yellow spots | Reversible intercalation of iodine vapor. |
Experimental Protocol: The Self-Validating Run
This protocol ensures reproducibility and minimizes "edge effects."
Step 1: Chamber Saturation (Critical)
-
Prepare 10 mL of the chosen mobile phase (e.g., DCM:MeOH:TEA 95:5:1).
-
Pour into a twin-trough chamber.
-
Place a filter paper liner on one side, ensuring it is soaked.
-
Close the lid and wait 15 minutes.
-
Why? Un-saturated chambers cause "smiling" solvent fronts and inconsistent
values due to solvent evaporation from the plate surface.
-
Step 2: Sample Application
-
Dissolve sample in DCM/MeOH (1:1). Concentration: ~1-5 mg/mL.
-
Spot 1-2
L on the baseline (1 cm from bottom). -
Co-Spotting: Always run three lanes:
-
Lane 1: Starting Material (SM)
-
Lane 2: Co-spot (SM + Reaction Mixture)
-
Lane 3: Reaction Mixture (RM)
-
Why? The co-spot proves separation. If Lane 2 shows a figure-8 or single blob, your conditions are not separating the components, regardless of what Lanes 1 and 3 look like.
-
Step 3: Development & Drying[2]
-
Develop until solvent front is 1 cm from top.
-
Dry completely with a heat gun or air stream.
-
Why? Residual TEA or Ammonia can quench fluorescence or interfere with staining reagents (especially Dragendorff's).
-
Step 4: Visualization Hierarchy
-
First: View under UV 254 nm. Circle spots with pencil.[2]
-
Second: View under UV 366 nm. Note fluorescence intensity.[3]
-
Third: Dip in
(if phenolic) or Dragendorff's (to confirm N-content).
Visualizing the Mechanism
The following diagrams illustrate the interaction challenges and the experimental workflow.
Diagram 1: The Silanol-Quinoline Interaction & Solution
This diagram details why tailing occurs and how the "Base Modifier" strategy works.
Caption: Mechanism of tailing suppression. TEA acts as a sacrificial base, occupying acidic silanol sites to allow free elution of the quinoline.
Diagram 2: Analytical Workflow
Caption: Decision tree for solvent system selection and execution of the TLC protocol.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Streaking / Comet Tails | Acidic silanols interacting with Nitrogen. | Add 1% TEA or |
| Spots at Baseline ( | Solvent too non-polar; Diol H-bonding too strong. | Switch to DCM/MeOH system. Increase MeOH to 10-15%. |
| "Smiling" Solvent Front | Unsaturated chamber. | Use filter paper liner; wait 15 mins before inserting plate. |
| Co-elution (One Blob) | Insufficient selectivity. | Change solvent class. Swap MeOH for Acetone, or DCM for Toluene. |
| Dark Background in UV | Solvent not dried; TEA residue. | Heat plate with hair dryer for 1-2 mins to evaporate TEA before UV viewing. |
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Non-destructive and Destructive Methods.[4] Retrieved from [Link]
-
Khan Academy. (n.d.). Principles of Thin-Layer Chromatography (TLC).[5][6] Retrieved from [Link]
-
ResearchGate. (2013). Discussion: Overcoming Tailing in TLC of Basic Nitrogen Compounds. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Removing tar impurities from quinoline cyclization reactions
Topic: Removing Tar Impurities from Cyclization Reactions
Status: Operational Role: Senior Application Scientist Ticket ID: QZN-TAR-001
Diagnostic Triage: Why is my reaction turning into "Black Tar"?
Before attempting remediation, you must understand the source of the impurity. In Skraup and Doebner-Miller syntheses, "tar" is not a random byproduct; it is the result of a specific, competing polymerization pathway.
The Mechanism of Failure:
The reaction relies on the formation of an
Figure 1: Competitive pathways in Skraup synthesis. Tar formation occurs when polymerization kinetics outpace cyclization.
Prevention Protocols: Stopping Tar Before It Starts
The most effective way to handle tar is to prevent the "runaway" polymerization that creates it.
Protocol A: The Sulzberger Modification (Chemical Moderation)
Best for: Large-scale Skraup reactions where exotherms are dangerous.
Concept: Adding ferrous sulfate (
| Component | Standard Skraup | Sulzberger Modified | Benefit |
| Oxidant | Nitrobenzene (Excess) | Nitrobenzene + | Prevents thermal runaway. |
| Heating | Rapid Reflux | Gradual Ramp | Keeps acrolein concentration low. |
| Yield | 40-50% (High Tar) | 80-90% (Low Tar) | Cleaner crude product. |
Implementation Step:
Add finely powdered ferrous sulfate (
Protocol B: Biphasic Sequestration (Doebner-Miller)
Best for: Reactions using substituted anilines and enones. Concept: Use a biphasic system (Water/Toluene). The acid catalyst remains in the aqueous phase, while the reactive carbonyl species partitions into the organic phase.[1] This limits the contact time between the acid and the enone, suppressing polymerization [2].
Remediation Workflows: Recovering Product from Sludge
If your reaction flask already contains a black, viscous mass, standard filtration will fail. Use these specific work-up techniques.
Workflow A: Steam Distillation (The Gold Standard)
This is the only reliable method to separate volatile quinolines from non-volatile polymeric tars.
-
Neutralization: Carefully basify the reaction mixture with NaOH (pH > 10) to liberate the free amine quinoline.
-
Steam Generator: Setup a steam distillation train. Direct heating of the tar flask will cause cracking and explosions; steam provides gentle, carrier-based transport.
-
Collection: Distill until the distillate runs clear. The quinoline will separate as an oil in the receiving flask.
-
Extraction: Extract the distillate with ether or dichloromethane. The tar remains in the boiling flask.
Workflow B: The "Zinc Dust" Clarification
Best for: Removing oxidative impurities and unreacted nitro compounds that darken the product.
-
Dilution: Dilute the acidic reaction mixture with 50% acetic acid/water.
-
Addition: Add zinc dust (1-2 equivalents) slowly.
-
Mechanism: Zinc reduces partially oxidized polymers and excess nitrobenzene (if used) to water-soluble anilines, which are easier to wash away during the acid/base extraction.
-
Filtration: Filter the hot mixture through a Celite pad to remove zinc salts and solid tar particles before basification.
Modern Alternatives (Green Chemistry)
If traditional methods consistently fail, switch to microwave-assisted synthesis.
Protocol: Microwave-Assisted Synthesis in Acetic Acid Why it works: Rapid dielectric heating reduces reaction time from hours to minutes, denying the intermediates the time required to polymerize [3].
| Parameter | Traditional Reflux | Microwave Method |
| Time | 4-6 Hours | 5-10 Minutes |
| Solvent | Glacial Acetic Acid | |
| Tar Level | High | Minimal |
Frequently Asked Questions (FAQs)
Q: My reaction mixture solidified into a "brick" inside the flask. How do I clean it?
A: This is common in unmodified Skraup reactions. Do not try to chip it out. Add concentrated nitric acid (
Q: I used steam distillation, but the distillate is still yellow/orange. Is it pure? A: No. The color likely comes from trace aniline or nitrobenzene carried over.
-
Fix: Dissolve the oil in dilute HCl. Quinoline forms a water-soluble salt. Extract this acidic solution with ether (to remove non-basic impurities like nitrobenzene). Then, basify the aqueous layer and re-extract the pure quinoline.[2]
Q: Can I use silica columns to remove the tar? A: Only as a final polish. If you load a crude tarry mixture onto a column, the tar will irreversibly bind to the silica, blocking flow and ruining the separation. Always perform a steam distillation or acid-base extraction before chromatography.
References
-
Clarke, H. T., & Davis, A. W. (1941).[3] Quinoline. Organic Syntheses, Coll.[3] Vol. 1, p. 478.[3] (Describes the Sulzberger modification using ferrous sulfate).
-
BenchChem Technical Support. (2025). Doebner-Miller Reaction Troubleshooting. (Details biphasic solvent systems for tar reduction).
-
Gould, T. J., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate. (Demonstrates acetic acid/microwave methods to minimize polymerization).
Sources
Optimizing POCl3 chlorination of 7-Chloro-2,4-quinolinediol
Technical Support Hub: Optimizing Chlorination of 7-Chloro-2,4-quinolinediol
Case ID: POCL3-OPT-7CL Status: Active Analyst: Senior Application Scientist
Reaction Overview & Mechanism
The transformation of 7-chloro-2,4-quinolinediol (1 ) to 2,4,7-trichloroquinoline (2 ) is a dehydrative chlorination. Unlike simple alcohols, the quinolinediol system exists in tautomeric equilibrium with its quinolone (keto) forms.
Critical Insight: The C4-hydroxyl group is generally more reactive than the C2-hydroxyl group due to the vinylogous amide resonance. Complete chlorination at the C2 position often requires higher temperatures, longer reaction times, or base catalysis (e.g.,
Mechanistic Pathway (Visualization)[1]
Figure 1: Stepwise chlorination pathway. Note the differential reactivity between C4 and C2 positions.
Standard Operating Procedure (Gold Standard)
Based on field-optimized protocols for electron-deficient hydroxyquinolines.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Substrate : 4.0–6.0 equiv | Excess |
| Base Catalyst | Scavenges HCl; prevents protonation of the quinoline nitrogen which deactivates the ring. | |
| Temperature | Reflux ( | Required to overcome the activation energy of the C2-chlorination. |
| Time | 3 – 6 Hours | Monitor via HPLC. C4-chlorination occurs first; C2 follows. |
| Quenching | Reverse Quench into Ice/Water or Buffered Solution | Prevents "runaway" exotherms and hydrolysis of the product.[1] |
Troubleshooting Guide (Q&A)
Category A: Reaction Setup & Monitoring[3][4][5][6]
Q1: My reaction stalls with a mono-chlorinated intermediate (likely 4,7-dichloro-2-hydroxyquinoline). How do I push it to completion?
-
Diagnosis: The C2 position is less electrophilic. If you are using neat
without a base, the generated HCl protonates the ring nitrogen, deactivating the system towards nucleophilic attack. -
Solution:
-
Add a Base: Introduce
-Dimethylaniline (DMA) or Pyridine (0.5–1.0 equiv). This buffers the HCl and maintains the nucleophilicity of the substrate. -
Catalytic Additive: Add a catalytic amount of DMF (5 mol%). This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent chlorinating agent than
alone. -
Temperature Check: Ensure the internal temperature is actually at reflux (
).
-
Q2: The reaction mixture turns into a black, viscous tar. What went wrong?
-
Diagnosis: "Charring" or polymerization usually results from excessive local heating or oxidative degradation, often exacerbated by high concentrations of HCl at high temperatures.
-
Solution:
-
Nitrogen Sweep: Use a slow stream of nitrogen over the reaction to purge HCl gas as it forms.
-
Solvent Dilution: If neat
causes tars, use an inert co-solvent like Chlorobenzene or Toluene. This dilutes the reaction and helps manage heat transfer, though it may slow the rate.
-
Category B: Quenching & Workup (Critical Safety)
Q3: When I add water to the reaction mixture, it boils violently and releases fumes. How do I stop this?
-
Safety Alert: NEVER add water directly to hot
. The hydrolysis is highly exothermic and generates HCl gas. -
Correct Protocol (Reverse Quench):
-
Cool the reaction mixture to room temperature or slightly below.
-
Pour the reaction mixture slowly into a well-stirred slurry of Ice and Water (or Ice/
solution). -
Maintain the quench temperature
to prevent rapid hydrolysis of the product back to the starting material.
-
Q4: My yield is low, and I see the starting material reappearing after workup.
-
Diagnosis: The product, 2,4,7-trichloroquinoline, is an imidoyl chloride analog. It is susceptible to hydrolysis, especially in acidic aqueous media or if the quench gets too hot.
-
Solution:
-
pH Control: Quench into a basic solution (e.g., 20% NaOH or
) to neutralize the phosphoric acid byproducts immediately. Target pH 7–8. -
Speed: Minimize the time the product spends in the aqueous phase. Extract immediately into an organic solvent (Dichloromethane or Ethyl Acetate) after quenching.
-
Category C: Impurity Profiling
Q5: I see a "dimer" impurity by LC-MS. What is it?
-
Identity: Likely a pyrophosphate-linked dimer or an ether linkage formed by the attack of a hydroxy-species on a chloro-species.
-
Cause: Insufficient
or low temperatures during the early stages allow intermediates to react with each other. -
Fix: Ensure a high excess of
(at least 4-5 volumes) and reach reflux temperature quickly to favor chlorination over dimerization.
Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing reaction and workup failures.
References
-
BenchChem. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers." BenchChem Technical Notes. Accessed February 9, 2026. Link
-
National Institutes of Health (NIH). "POCl3 Chlorination of 4-Quinazolones." PubMed.[2] Accessed February 9, 2026. Link
-
ResearchGate. "How can I properly quench POCl3?" ResearchGate Q&A. Accessed February 9, 2026. Link
-
Organic Syntheses. "4,7-Dichloroquinoline." Org.[2][3][4] Synth. 1950, 30, 38. Link
-
ChemRxiv. "Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process." ChemRxiv Preprints. 2025.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting the Aqueous Solubility of 7-Chloro-4-hydroxyquinolin-2-one
Welcome to the technical support guide for 7-Chloro-4-hydroxyquinolin-2-one. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a foundational understanding of the underlying physicochemical principles and to offer practical, step-by-step protocols to overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is 7-Chloro-4-hydroxyquinolin-2-one, and why is its aqueous solubility so limited?
7-Chloro-4-hydroxyquinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class.[1][2][3] Its poor water solubility is a direct consequence of its molecular structure. The molecule possesses a large, rigid, and hydrophobic bicyclic aromatic core. While it has hydrogen bond donor (-OH, -NH) and acceptor (C=O) groups, the dominance of the non-polar surface area significantly limits its favorable interactions with polar water molecules.[4] Furthermore, the planar structure can facilitate strong crystal lattice packing, requiring substantial energy to break the solid-state bonds for dissolution to occur.
The compound also exists in different tautomeric forms (isomers that differ in the position of a proton), primarily the keto-enol forms, which can influence its physical properties.[5] This inherent hydrophobicity is the primary barrier to achieving high concentrations in aqueous media.[6]
Q2: I'm observing immediate precipitation when adding my DMSO stock of 7-Chloro-4-hydroxyquinolin-2-one to an aqueous buffer. What's happening?
This is a classic and common issue known as "compound crashing out." It occurs when a compound, highly soluble in a concentrated organic stock solution (like DMSO), is rapidly diluted into an aqueous buffer where its solubility is much lower. The DMSO concentration is instantly diluted, and the water becomes the primary solvent. Since the compound is poorly soluble in water, it can no longer stay in solution and precipitates out.
To mitigate this, it is crucial to ensure the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous buffer is kept to a minimum, often below 1% and sometimes as low as 0.1%, depending on the compound and assay sensitivity. Adding the stock solution dropwise while vortexing the buffer can also help by preventing localized high concentrations that trigger precipitation.
Q3: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH adjustment is a powerful technique for ionizable compounds.[7][8][9][10] 7-Chloro-4-hydroxyquinolin-2-one has a phenolic hydroxyl group (-OH) and an amide-like proton (-NH), making it weakly acidic. The approximate pKa of the phenolic proton is estimated to be around 9-10.[6]
-
Mechanism: By raising the pH of the solution above the pKa of the hydroxyl group (e.g., to pH 11 or 12) using a base like sodium hydroxide (NaOH), you deprotonate the -OH group, forming a negatively charged phenolate ion. This ionized form is significantly more polar and, therefore, more soluble in water.[11][12][13]
-
Caution: Always verify that the required pH is compatible with your experimental system (e.g., cell viability, protein stability, assay integrity). After dissolution at high pH, you may be able to carefully neutralize the solution back towards a physiological pH, but there is a high risk of re-precipitation.
Troubleshooting Guides & Protocols
This section provides detailed methodologies to systematically address and overcome the solubility challenges of 7-Chloro-4-hydroxyquinolin-2-one.
Guide 1: Systematic Solubilization Using a Co-Solvent Approach
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[14][15]
Principle of Causality: The co-solvent disrupts the highly ordered hydrogen-bonding network of water. This creates a microenvironment around the hydrophobic compound that is less polar, effectively reducing the energetic penalty of removing the compound from its crystal lattice and solvating it.[16]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 7-Chloro-4-hydroxyquinolin-2-one in 100% Dimethyl Sulfoxide (DMSO). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.
-
Intermediate Dilutions: Create a series of intermediate dilutions of your stock in DMSO or another appropriate organic solvent. This allows for smaller volumes to be added to the final aqueous buffer, minimizing the final co-solvent concentration.
-
Aqueous Buffer Preparation: Prepare your final experimental buffer (e.g., PBS, TRIS).
-
Final Dilution (Crucial Step):
-
Aliquot the required volume of the aqueous buffer into a tube.
-
While vigorously vortexing the buffer, add the required volume of the compound's stock solution drop-by-drop. This rapid mixing is critical to avoid localized supersaturation and precipitation.
-
Ensure the final DMSO concentration is as low as possible (ideally ≤0.5%).
-
-
Validation: Visually inspect the final solution against a light source for any signs of cloudiness or precipitate. If the solution is not clear, the compound has exceeded its solubility limit under these conditions.
Data Presentation: Co-Solvent Solubility Comparison
| Co-Solvent | Typical Final Concentration | Relative Solubilizing Power | Notes |
| DMSO | < 1% | High | Standard choice, but can be toxic to some cells at >0.5%. |
| Ethanol | < 5% | Moderate | Can be less toxic than DMSO but may require higher concentrations. |
| PEG 400 | < 10% | Moderate-High | A polymer that can increase viscosity; good for in vivo studies. |
| NMP | < 1% | High | Strong solubilizer but check for assay compatibility.[16][17] |
Workflow Diagram: Co-Solvent Method
Caption: Workflow for dissolving compound using a co-solvent.
Guide 2: pH-Mediated Solubilization Protocol
This guide leverages the acidic nature of the 4-hydroxy group to dramatically increase aqueous solubility.
Principle of Causality: The Henderson-Hasselbalch equation dictates the ratio of ionized to un-ionized species of a weak acid in solution.[11] By increasing the pH to a value approximately 2 units above the compound's pKa, we can ensure >99% of the compound exists in its highly soluble, ionized (deprotonated) form.[12][18]
Step-by-Step Protocol:
-
Weigh Compound: Accurately weigh the required amount of 7-Chloro-4-hydroxyquinolin-2-one powder.
-
Initial Suspension: Suspend the powder in a minimal volume of purified water or your desired buffer (e.g., PBS). The compound will not dissolve at this stage.
-
Basification: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: Continue adding NaOH until the pH is >11 and all solid material has completely dissolved, resulting in a clear solution. A predicted pKa of ~9-10 suggests a pH of 11-12 should be sufficient.[6]
-
Final Volume Adjustment: Once fully dissolved, add the remaining buffer or water to reach your target final concentration and volume.
-
Validation & Use:
-
The solution is now ready for use in experiments compatible with high pH.
-
Optional Neutralization: For pH-sensitive assays, you can attempt to carefully back-titrate the solution towards neutral pH with 1 M HCl. This must be done with extreme caution , as reaching the pKa will cause the compound to rapidly precipitate. This step is only recommended for creating a supersaturated solution for immediate use.
-
Diagram: pH-Dependent Solubility Relationship
Caption: Ionization equilibrium and its effect on solubility.
Summary & Final Recommendations
For most in vitro biological assays, the co-solvent approach is the most practical and recommended starting point. It generally preserves the physiological pH required for most experimental models. The pH adjustment method is a powerful alternative, especially for preparing high-concentration solutions for chemical reactions or when the final application can tolerate a high pH.
Always perform small-scale pilot experiments to determine the optimal solubilization conditions for your specific concentration and experimental buffer before committing to a large-scale experiment.
References
-
Alchemist-chem.com. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China.
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
-
ChemicalBook. 7-chloro-4-hydroxyquinoline-2-carboxylic acid hcl.
-
Solubility of Things. 2-Quinolinone.
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
-
Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 521963, 7-Chloroquinoline.
-
BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
-
Bergström, C. A., et al. (2014). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Molecular Pharmaceutics.
-
Chokshi, R., & Zia, H. (2004). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
-
Southall, N. T., Dill, K. A., & Haymet, A. D. J. (2002). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
-
Graziano, G. (2017). The Hydrophobic Effect and the Role of Cosolvents. ResearchGate.
-
Avdeef, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed.
-
ChemicalBook. 7-Chloroquinolin-4-ol | 86-99-7.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Stoyanova, E., & Staneva, D. (2014). Study of pH-dependent drugs solubility in water. ResearchGate.
-
Neervannan, S. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed.
-
Panigrahi, L., Pattnaik, S., & Ghosal, S. K. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO.
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Chloroquinoline-2,4-diol Stability Guide
Executive Summary & Nomenclature Correction
User Alert: You inquired about 7-Chloroquinoline-2,4-diol . While chemically correct, this name is misleading regarding the compound's behavior in solution.
In acidic and neutral media, this molecule exists predominantly as 7-chloro-4-hydroxyquinolin-2(1H)-one . It does not behave as a static "diol" but rather as a vinylogous amide/acid system. Understanding this tautomeric preference is critical for interpreting stability data and HPLC chromatograms.
Core Stability Verdict: The compound exhibits exceptional chemical stability in acidic media. It is frequently synthesized in concentrated sulfuric acid or polyphosphoric acid at temperatures exceeding 140°C without degradation. "Instability" reported by users is almost exclusively due to physical precipitation or analytical artifacts (tautomer separation), not chemical decomposition.
Module 1: Chemical Stability & Tautomerism
The "Ghost Peak" Phenomenon
Issue: Users often report appearing/disappearing peaks in LC-MS or NMR when holding samples in acidic buffers. Root Cause: This is not degradation. It is prototropic tautomerism .
In the solid state, the 2-one (Lactam) form is favored due to strong intermolecular hydrogen bonding (dimer formation). In solution, particularly acidic solvents, the equilibrium shifts based on solvent polarity and pH.
Tautomeric Equilibrium Pathway
Figure 1: Tautomeric equilibrium shifting from the diol minor form to the stable quinolone form, and subsequent protonation in strong acid.
FAQ: Acid Stability
Q: Will the chlorine atom hydrolyze (fall off) in 1N HCl? A: No. The aryl chloride at position 7 is deactivated and extremely stable. It requires high-temperature nucleophilic aromatic substitution (e.g., heating with amines) to be displaced. It is inert to aqueous acid hydrolysis.
Q: Can I store stock solutions in 0.1% Formic Acid? A: Yes, but watch for solubility. Chemically, it is stable for weeks. Physically, the compound may precipitate if the concentration exceeds 0.5 mg/mL, as the quinolone motif is poorly soluble in water.
Module 2: Troubleshooting HPLC & Analytical Methods
Issue: Peak tailing, splitting, or retention time shifting in acidic mobile phases.
Mechanism of Tailing
Quinoline derivatives possess a heterocyclic nitrogen. While the 2-quinolone nitrogen is amide-like (non-basic), the 4-hydroxy group and the carbonyl oxygen can participate in hydrogen bonding with residual silanols on HPLC columns, causing severe tailing.
Optimized Protocol: HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | C18 with high carbon load & end-capping | Minimizes silanol interactions. |
| Mobile Phase A | Water + 0.1% TFA or H3PO4 (pH ~2.0) | Low pH suppresses silanol ionization (Si-OH vs Si-O-). |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can sometimes promote hydrogen bonding artifacts; ACN is sharper. |
| Temperature | 40°C - 50°C | Higher temperature speeds up tautomeric interconversion, merging split peaks into a single sharp peak. |
Troubleshooting Workflow
Figure 2: Decision tree for resolving peak shape issues in this compound analysis.
Module 3: Solubility & Synthesis Context
User Scenario: "I tried to dissolve the solid in 1M HCl, but it formed a suspension."
Solubility Profile
The compound is amphoteric but has limited solubility in mild aqueous acid.
-
pH 1-5 (Aqueous): Very low solubility. The lactam form is neutral and crystallizes out.
-
Concentrated H2SO4 / PPA: Highly soluble (forms a stable cation).
-
Basic Media (pH > 10): Soluble (forms the phenolate anion at the 4-OH position).
Synthesis Validation (Proof of Stability)
The high stability of this scaffold is evidenced by its standard synthesis method (Conrad-Limpach or similar cyclizations), which occurs under drastic acidic conditions:
-
Reagents: 3-chloroaniline + Diethyl malonate.
-
Cyclization Agent: Polyphosphoric Acid (PPA) or Diphenyl ether.
-
Conditions: 140°C - 250°C .
References
-
Synthesis & Thermal Stability
-
Tautomerism of 4-Hydroxyquinolones
- Fabian, W. M. F. (1991). Tautomerism of 4-quinolone derivatives: A theoretical study. Journal of Molecular Structure: THEOCHEM, 232, 239-246.
-
Source:
-
HPLC Methodologies for Quinolines
- Chromatography Online. Troubleshooting Peak Tailing in HPLC of Basic Compounds.
-
Source:
-
Chemical Structure & Properties
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline.
-
Source:
Sources
Technical Support Center: Quinoline Synthesis & Cyclization Optimization
Case ID: QZn-Cyclization-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Incomplete Cyclization and Side-Reactions in Quinoline Scaffolds
Executive Summary & Diagnostic Triage
User Issue: You are observing low yields, "tarry" byproducts, or the isolation of acyclic intermediates (imines/enamines) rather than the desired quinoline core.
Root Cause Analysis: Quinoline synthesis is a battle between kinetic traps (polymerization of sensitive aldehydes/enones) and thermodynamic barriers (the high activation energy required to close the ring onto an aromatic system). Incomplete cyclization typically occurs when the intermediate Schiff base or enamine forms but lacks the necessary electrophilicity or acidic drive to perform the intramolecular Hydroxyalkylation/Cyclodehydration.
Interactive Diagnostic Tree
Use the following logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the specific stage of reaction failure.
The Mechanics of Failure: Why Cyclization Stalls
To fix the reaction, you must understand the mechanism. In acid-catalyzed syntheses (Skraup, Combes, Doebner-Miller), the reaction proceeds in two distinct phases:[1]
-
Condensation (Easy): Formation of the C=N bond (Schiff base) or enamine. This is reversible and fast.
-
Cyclization (Hard): Intramolecular Electrophilic Aromatic Substitution (
). This is the rate-determining step.[2]
The "Stall" Phenomenon: If the benzene ring is electron-deficient (e.g., nitro- or halo-substituted anilines), the ring is deactivated. The intermediate enamine cannot generate a strong enough carbocation to attack the ring, or the ring is too nucleophilically weak to accept the attack. The result is an isolated enamine or hydrolysis back to starting materials.
Figure 2: The kinetic vs. thermodynamic landscape. Note that water accumulation drives the reverse reaction (hydrolysis).
Protocol Optimization & Troubleshooting
Module A: The Skraup & Doebner-Miller Reactions
Best for: Simple, unsubstituted quinolines. Primary Failure: Violent exotherms leading to polymerization ("tar").[3]
The Fix: The "Controlled Burn" Protocol
-
Water Control: Use "Dynamite grade" glycerol (low water content).[4] Water lowers the boiling point and prevents the reaction from reaching the activation energy for cyclization [1].
-
The Moderator: Add Ferrous Sulfate (FeSO₄) . It acts as an electron transfer agent, moderating the oxidation of the dihydroquinoline intermediate and preventing radical polymerization of acrolein [2].
-
Oxidant Switch: Replace Nitrobenzene (classic, toxic, violent) with Iodine (I₂) (1-2 mol%). Iodine promotes the aromatization step more gently.
Module B: The Combes & Friedländer Syntheses
Best for: Substituted quinolines. Primary Failure: Steric hindrance preventing ring closure.
The Fix: Acid Catalyst Selection If you are using H₂SO₄ and the reaction stalls at the enamine, switch to Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a dehydrating agent, forcing the equilibrium toward cyclization even with deactivated rings [3].
Catalyst Selection Matrix:
| Catalyst | Strength | Water Tolerance | Best Application |
| Conc. H₂SO₄ | High | Low | Simple substrates (Skraup). Prone to charring. |
| PPA (Polyphosphoric Acid) | Med-High | High | Gold Standard for difficult cyclizations (Combes). |
| TfOH (Triflic Acid) | Very High | Low | Deactivated anilines (e.g., -NO₂ groups). |
| I₂ (Iodine) | Mild | Medium | Catalytic promoter for aromatization. |
Validated Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis
Use this when: Thermal heating yields <40% or reaction times exceed 24h.
Principle: Microwave irradiation provides direct dielectric heating, overcoming the activation barrier for the rate-determining cyclization step more efficiently than convective heating [4].
Materials:
-
2-Aminoaryl ketone (1.0 equiv)
- -Methylene ketone (1.2 equiv)
-
Catalyst: Glacial Acetic Acid (catalytic) or sulfamic acid.
-
Solvent: Ethanol (or solvent-free).
Step-by-Step:
-
Mix: In a 10mL microwave vial, combine reagents. If solids, grind them together first.
-
Catalyze: Add 2-3 drops of Glacial Acetic Acid.
-
Irradiate: Cap the vial. Set microwave reactor to 140°C (High Absorption level).
-
Run: Hold time: 10–15 minutes . (Compare to 24h reflux).
-
Workup: Cool to RT. The quinoline often precipitates upon cooling.[5] If not, add cold water to induce precipitation. Filter and wash with cold EtOH.
Protocol 2: Modified Combes with PPA
Use this when: You have electron-withdrawing groups on the aniline.
-
Pre-formation: Dissolve aniline (1 equiv) and 1,3-diketone (1.1 equiv) in toluene. Reflux with a Dean-Stark trap to remove water. Goal: Isolate the enamine intermediate.
-
Cyclization: Evaporate toluene. Add PPA (10g per 1g reactant) to the crude enamine.
-
Heat: Stir at 100–120°C for 2-4 hours. Monitor by TLC (look for the disappearance of the enamine spot).
-
Quench: Pour the hot viscous mixture onto crushed ice/NH₄OH (neutralize carefully). Extract with DCM.
Frequently Asked Questions (FAQ)
Q: I see the intermediate imine on TLC, but it won't convert to Quinoline. Why? A: You are stuck in the "Thermodynamic Valley." The ring closure is the hard part.
-
Action: Increase temperature. If refluxing in EtOH (78°C), switch to Toluene (110°C) or Xylene (140°C).
-
Action: Add a Lewis Acid (ZnCl₂ or Sc(OTf)₃) to activate the carbonyl/imine carbon for nucleophilic attack.
Q: My reaction turns into a solid black rock (Charring). A: This is typical of the Skraup reaction getting too hot, too fast.
-
Action: Add the acid dropwise to the mixture.
-
Action: Add FeSO₄ or Boric Acid as a moderator.[3]
-
Action: Ensure your glycerol is anhydrous; water pockets can cause superheating and sudden "bumping."
Q: Can I use this for 2,4-disubstituted quinolines? A: Yes, the Combes synthesis is ideal here. However, regioselectivity can be an issue.[1] Using PPA generally favors the cyclization to the more sterically accessible position, but if you need specific regiocontrol, consider Transition Metal Catalyzed C-H Activation (e.g., Rh(III) or Co(III) catalysis) which uses directing groups to ensure 100% regioselectivity [5].
References
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link
-
Clarke, H. T., & Davis, A. W. (1922). "Quinoline."[1][3][4][5][6][7][8][9][10][11][12][13] Organic Syntheses, 2, 79. Link
-
Sloop, J. C., et al. (2009). "Synthesis of Fluorinated Quinolines via a Modified Combes Reaction." Journal of Fluorine Chemistry, 130(10), 909-914. Link
-
Polshettiwar, V., & Varma, R. S. (2008). "Aqueous Microwave-Assisted Chemistry." Accounts of Chemical Research, 41(5), 629–639. Link
-
Wang, H., et al. (2015). "Rh(III)-Catalyzed C–H Activation/Cyclization of Anilines with Alkynes." Journal of the American Chemical Society, 137(45), 14039–14042. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline synthesis [organic-chemistry.org]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Handling Thermal Degradation of 7-Chloro-2,4-dihydroxyquinoline
[1][2]
Part 1: Thermal Stability Profile & Compound Identity
Physicochemical Baseline
Before troubleshooting degradation, verify your material against these baseline properties. Deviations often indicate pre-existing degradation or impurities (e.g., residual AlCl₃ complexes).[1]
| Property | Specification | Technical Note |
| Structure | Tautomeric Equilibrium | Exists primarily as the 2-quinolone tautomer (keto-enol form) rather than the distinct 2,4-diol.[1][2] |
| Melting Point | > 280°C (Decomposition) | Pure material has a very high MP.[1][2] Melting often coincides with decomposition (browning).[1][2] |
| Appearance | White to Off-White Powder | Pink/Violet discoloration indicates oxidative degradation or metal contamination.[1][2] |
| Solubility | High in DMF, AcOH; Low in MeOH | Poor solubility in low-boiling solvents often forces researchers to use excessive heat, promoting degradation.[2] |
The Tautomerism Factor
Thermal stress shifts the tautomeric equilibrium. While the 4-hydroxy-2-quinolinone (Form A) is stable, high temperatures can access the 2,4-dihydroxy (Form B) state, which is more nucleophilic and prone to oxidative coupling.
Figure 1: Thermal stress shifts the equilibrium toward the reactive diol form, facilitating irreversible oxidative dimerization.
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: Discoloration During Heating
Q: "My sample turned from white to violet/brown during drying or reflux. Is it ruined?"
Diagnosis: This is likely Oxidative Coupling or Metal Complex Activation .[1][2]
-
Cause 1 (Oxidation): 4-hydroxy-2-quinolinones are electron-rich.[1][2] Heating in air (>100°C) causes radical formation at the 3-position, leading to dimerization (similar to indigo formation).[1]
-
Cause 2 (Residual Metals): If synthesized via Friedel-Crafts (e.g., using AlCl₃), trace aluminum forms stable red-violet complexes that darken upon heating.[1][2]
Corrective Protocol:
-
Stop Heating immediately.
-
Check Solubility: If the colored impurity is insoluble in hot ethanol but the product is slightly soluble, perform a hot filtration.[2]
-
Acid Wash: If metal contamination is suspected, digest the solid in dilute HCl (2M) at 60°C for 1 hour to break the metal chelate, then filter and wash with water.
Scenario B: Inconsistent HPLC/NMR Results
Q: "I see new peaks in my NMR after dissolving the sample in DMSO-d6 and heating it to dissolve."
Diagnosis: Solvent-Induced Instability. [1][2]
-
Mechanism: While often considered stable, 4-hydroxyquinolines can undergo accelerated hydrolysis or tautomeric exchange in DMSO at high temperatures.[1][2] DMSO is an oxidant at high temperatures and can facilitate oxidative degradation of the electron-rich ring.[1][2]
-
Observation: New peaks often appear in the aromatic region (dimers) or shifts in the -OH signals due to hydrogen bonding changes.[1][2]
Corrective Protocol:
-
Switch Solvent: Use DMF-d7 or Acetic Acid-d4 for high-temperature NMR.[1][2]
-
Avoid Prolonged Heating: Dissolve by sonication rather than boiling in DMSO.
Scenario C: Poor Yield During Recrystallization
Q: "I tried to recrystallize from ethanol, but I had to reflux for hours to dissolve it, and the yield was low."
Diagnosis: Thermal Degradation due to Poor Solubility. [2]
-
Issue: 7-Chloro-2,4-dihydroxyquinoline has poor solubility in alcohols.[1][2] Prolonged reflux (thermal stress) allows time for degradation.[1][2]
-
Solution: Use a High-Solvency System to reduce thermal exposure time.[1][2]
Recommended Recrystallization Solvent:
Part 3: Handling & Storage FAQs
Q1: Can I dry this compound in a standard oven at 100°C?
-
Answer: Yes, but under Vacuum. Drying in air at 100°C poses an oxidation risk over long periods.[1][2]
-
Recommendation: Vacuum oven at 60-80°C with a nitrogen bleed is optimal.[1][2]
Q2: Is the compound hygroscopic?
-
Answer: Moderately. The amide/hydroxyl functionality can form hydrogen bonds with water.[1][2] Wet samples degrade faster because water lowers the energy barrier for ring-opening hydrolysis (though rare) or facilitates metal-catalyzed oxidation.[1][2] Store in a desiccator.
Q3: What are the incompatible materials?
Part 4: Analytical Validation Workflow
Use this workflow to validate sample integrity after thermal exposure.
Figure 2: Quality Control decision tree for thermally stressed samples.
References
-
ChemicalBook. (2025).[1][2] 7-Chloro-4-hydroxyquinoline Properties and Safety.[1][2][4] Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] 7-Chloro-4-hydroxyquinoline Compound Summary. Retrieved from [1]
-
Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. (Discusses thermal synthesis conditions and stability). Retrieved from [1]
-
Fordham Research Commons. (n.d.).[1][2] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[1][2][5] (Evidence of DMSO-induced instability in related quinolines).[1][2][5] Retrieved from [1]
-
MDPI - Molecules. (2014).[1][2] Quinolin-4-ones: Methods of Synthesis and Application. (Review of thermal cyclization methods like Gould-Jacobs). Retrieved from [1]
Sources
- 1. 7-Chloro-4-(4-hydroxyanilino)quinoline | C15H11ClN2O | CID 224178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]
- 5. research.library.fordham.edu [research.library.fordham.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 7-Chloroquinoline-2,4-diol: Navigating Tautomeric Complexity
Introduction
7-Chloroquinoline-2,4-diol is a heterocyclic compound belonging to the quinoline family, a scaffold of significant interest in medicinal chemistry and drug development. Accurate structural elucidation is the bedrock of any research campaign, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. However, the NMR characterization of this compound is not straightforward. The molecule exists as a dynamic equilibrium of multiple tautomers, primarily the 4-hydroxy-2-quinolone and the 2,4-dione forms. This guide provides a comprehensive comparison of the ¹H NMR spectral features of these tautomers, offering researchers a framework to accurately interpret their experimental data. We will delve into the causality behind spectral differences, provide a robust experimental protocol, and present the data in a comparative format to aid in the unambiguous identification of the predominant tautomeric form in a given sample.
The Tautomeric Landscape of this compound
The term "this compound" can be misleading as the molecule rarely exists in the aromatic di-hydroxy (enol) form. Instead, it predominantly adopts one of two more stable keto forms through a process known as keto-enol tautomerism.[1][2][3][4] The equilibrium between these forms is highly sensitive to the solvent, concentration, and temperature, which directly impacts the observed NMR spectrum.[4][5]
The primary tautomers in equilibrium are:
-
7-Chloro-4-hydroxyquinolin-2(1H)-one (Keto-Enol form): Often the most stable and commonly observed form. It features a ketone at the C2 position and a hydroxyl group at the C4 position.
-
7-Chloro-1H-quinoline-2,4-dione (Diketone form): This form contains two ketone groups at C2 and C4 and a methylene group (CH₂) at the C3 position.
-
This compound (Di-enol form): The fully aromatic dihydroxy form, which is generally the least stable and typically not observed in significant quantities under standard conditions.
Understanding which tautomer is present, or if a mixture exists, is critical for predicting the compound's chemical reactivity and biological interactions.
Caption: Tautomeric equilibrium of this compound.
Comparative ¹H NMR Spectral Data
The proton NMR spectrum provides distinct signatures for each tautomer. The chemical shifts and multiplicities of the protons on the quinoline ring, particularly at the C3 position, are the most telling indicators. The following table summarizes the anticipated ¹H NMR data for the two predominant tautomers when dissolved in a polar aprotic solvent like DMSO-d₆, which is capable of stabilizing all forms and revealing exchangeable protons.
| Proton | 7-Chloro-4-hydroxyquinolin-2(1H)-one (Keto-Enol) | 7-Chloro-1H-quinoline-2,4-dione (Diketone) | Rationale for Difference |
| H-3 | ~5.9-6.2 ppm (singlet) | ~3.5-3.8 ppm (singlet, 2H) | In the keto-enol form, H-3 is a vinylic proton on a C=C double bond, hence its downfield shift. In the diketone form, C3 is an sp³-hybridized carbon flanked by two carbonyls, resulting in a CH₂ group at a more upfield, yet deshielded, position. |
| H-5 | ~7.8-8.0 ppm (doublet, J ≈ 9.0 Hz) | ~7.7-7.9 ppm (doublet, J ≈ 9.0 Hz) | The electronic environment of the benzenoid ring is similar in both tautomers, leading to comparable chemical shifts for H-5, H-6, and H-8. |
| H-6 | ~7.2-7.4 ppm (doublet of doublets, J ≈ 9.0, 2.2 Hz) | ~7.1-7.3 ppm (doublet of doublets, J ≈ 9.0, 2.2 Hz) | The coupling pattern arises from interactions with both H-5 (ortho-coupling) and H-8 (meta-coupling). |
| H-8 | ~7.6-7.8 ppm (doublet, J ≈ 2.2 Hz) | ~7.5-7.7 ppm (doublet, J ≈ 2.2 Hz) | This proton shows a small meta-coupling to H-6. Its chemical shift is influenced by the proximity to the nitrogen atom and the chlorine substituent. |
| N1-H | ~11.0-12.0 ppm (broad singlet) | ~10.5-11.5 ppm (broad singlet) | This is an amide/lactam proton. Its broadness and downfield shift are characteristic of protons on nitrogen involved in hydrogen bonding and resonance. |
| C4-OH | ~10.0-11.0 ppm (broad singlet) | N/A | The presence of this exchangeable proton signal is a definitive marker for the 4-hydroxy-2-quinolone tautomer. It will disappear upon D₂O exchange. |
Note: Chemical shifts (δ) are approximate and can vary based on solvent, concentration, and temperature. Coupling constants (J) are given in Hertz (Hz).
Experimental Protocol for NMR Spectroscopy
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data for the characterization of this compound tautomers.
1. Rationale for Experimental Choices:
-
Solvent Selection: DMSO-d₆ is the recommended solvent. Its high polarity helps dissolve all potential tautomers, and its hydrogen-bond accepting nature slows down the exchange rate of N-H and O-H protons, allowing them to be observed as distinct, albeit often broad, signals.[6] In contrast, solvents like CDCl₃ may favor one tautomer and can lead to broader, less resolved spectra for exchangeable protons.
-
Sample Purity: The sample must be free of acidic or basic impurities, which can catalyze interconversion and shift the equilibrium, leading to ambiguous results.
-
D₂O Exchange: A confirmatory experiment involving the addition of a drop of deuterium oxide (D₂O) to the NMR tube is crucial. The deuterium will exchange with the acidic N-H and O-H protons, causing their signals to disappear from the spectrum, thus confirming their identity.
2. Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the tube and gently invert it several times to ensure complete dissolution. Mild warming or sonication can be used if necessary.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer's magnetic field onto the deuterium signal of the DMSO-d₆ solvent.
-
Optimize the magnetic field homogeneity by shimming on the locked signal until the sharpest possible peaks for a reference signal (like residual DMSO) are obtained.
-
-
¹H NMR Spectrum Acquisition:
-
Use a standard single-pulse experiment.
-
Key Parameters:
-
Spectral Width: Set to cover a range from -1 to 14 ppm to ensure all signals, including broad exchangeable protons, are captured.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, especially those in the aromatic region.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
Confirmatory D₂O Exchange:
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of D₂O, cap the tube, and shake gently to mix.
-
Re-insert the tube, re-lock, and re-shim if necessary.
-
Acquire a second ¹H NMR spectrum using the same parameters. Compare this spectrum to the original to identify the signals that have disappeared.
-
Caption: Experimental workflow for NMR characterization.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for structural elucidation, but its interpretation requires a nuanced understanding of the underlying keto-enol tautomerism. The chemical shift of the H-3 proton serves as the most definitive diagnostic signal: a vinylic singlet around 5.9-6.2 ppm indicates the predominance of the 7-chloro-4-hydroxyquinolin-2(1H)-one form, while an aliphatic singlet around 3.5-3.8 ppm would confirm the presence of the 7-chloro-1H-quinoline-2,4-dione tautomer. By employing the rigorous experimental protocol detailed in this guide, including the crucial use of DMSO-d₆ and D₂O exchange, researchers can confidently navigate this complexity, ensuring accurate and reliable characterization of this important chemical entity.
References
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. [Link]
-
ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
PubChem - NIH. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. [Link]
-
PubMed Central. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. [Link]
-
SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. [Link]
-
MDPI. Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
PubChem - NIH. 7-Chloroquinoline | C9H6ClN | CID 521963. [Link]
-
PMC. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
-
Chemistry LibreTexts. 3.6: Keto-Enol Tautomerism. [Link]
-
Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]
-
SciELO. Synthesis, in silico Study and Antileishmanial Evaluation of New Selenides Derived from 7-Chloro-quinoline and N-Phenylacetamides. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]
-
ResearchGate. Keto-enol tautomerism of quinoline-2(1H)-one. [Link]
-
MSU chemistry. Proton NMR Table. [Link]
-
MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
-
SpectraBase. 7-chloro-4-quinolinol - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. [Link]
-
ResearchGate. (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
Sources
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
Comparative Guide: Mass Spectrometry Strategies for 7-Chloroquinoline-2,4-diol Elucidation
Executive Summary & Structural Context
7-Chloroquinoline-2,4-diol (CAS: 5465-18-9), often referred to by its predominant tautomer 7-chloro-4-hydroxyquinoline-2(1H)-one , is a critical pharmacophore in the synthesis of antimalarial drugs like Chloroquine and Hydroxychloroquine.
Accurate mass spectrometry (MS) characterization of this compound is challenging due to two factors:
-
Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the 2,4-diol and the 2-one-4-hydroxy forms, affecting ionization efficiency in LC-MS.
-
Isobaric Interferences: In process streams, it often co-elutes with regioisomers (e.g., 5-chloro analogs) that share identical molecular weights (
) but distinct fragmentation fingerprints.
This guide compares ionization techniques (EI vs. ESI) and maps the specific fragmentation pathways required to unequivocally identify this intermediate.
Structural Dynamics
Before analyzing the spectra, one must understand the species entering the vacuum chamber. In solution (protic solvents like Methanol/Water), the 2-one-4-hydroxy tautomer is thermodynamically favored over the 2,4-diol.
Figure 1: Tautomeric equilibrium impacting ionization preference. The amide-like structure of the 2-quinolinone form dictates the fragmentation logic.
Comparative Analysis: Ionization Alternatives
Selecting the correct ionization source is the first step in validation. We compare Electron Impact (EI) , typically used in GC-MS, against Electrospray Ionization (ESI) , the standard for LC-MS.
Table 1: Performance Comparison of Ionization Modes
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI+) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Primary Ion Observed | Radical Cation | Protonated Adduct |
| Fragmentation | Extensive in-source fragmentation. | Minimal in-source; requires MS/MS (CID). |
| Sensitivity | Moderate (Thermal degradation risk). | High (Excellent for polar tautomers). |
| Isotope Pattern | Clear | Clear |
| Best Application | Library matching (NIST), volatile impurities. | Trace impurity profiling, aqueous process streams. |
Expert Insight: While EI provides a "fingerprint" useful for database searching, ESI+ in MS/MS mode is the superior choice for drug development. It avoids the thermal degradation associated with the high boiling point of quinoline-diols and allows for the separation of non-volatile salts often present in the synthesis matrix.
Fragmentation Pathway (ESI-MS/MS)[1][2]
In ESI positive mode, the precursor ion is
Key Diagnostic Ions[3]
-
Precursor (
196): The protonated molecule. Note the +2 isotope peak at 198 (approx. 33% intensity) confirming the Chlorine atom. -
Fragment A (
178): Loss of Water ( Da). Common in hydroxy-substituted heterocycles. -
Fragment B (
168): Loss of Carbon Monoxide ( Da). This is the signature transition for cyclic amides/lactams (the 2-one moiety). -
Fragment C (
133): Loss of Chlorine radical ( Da) from the de-carbonylated species, or simultaneous ring contraction.
Mechanistic Visualization
Figure 2: ESI-MS/MS Fragmentation Tree for 7-Chloro-4-hydroxyquinoline-2(1H)-one. The m/z 168 ion is the most reliable quantifier.
Validated Experimental Protocol
To reproduce these results, use the following self-validating protocol. This method is designed to maximize the signal of the 2-one tautomer.
Reagents & Preparation[4][5]
-
Solvent A: 0.1% Formic Acid in Water (Promotes protonation).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Sample Diluent: 50:50 Methanol:Water. Note: Pure acetonitrile may cause precipitation of the diol.
Instrumental Parameters (Triple Quadrupole)
-
Ion Source: ESI Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile OH).
-
Collision Energy (CE):
-
For
168 generation: 20–25 eV -
For
133 generation: 35–40 eV
-
Step-by-Step Workflow
-
Blank Run: Inject pure diluent to ensure no memory effects (quinolines are "sticky" on C18 columns).
-
Isotope Check: Infuse the standard. Verify the
196/198 ratio is ~3:1. If the ratio is distorted, check for co-eluting non-chlorinated impurities. -
Product Scan: Perform a product ion scan of
196. -
Validation: Monitor the transition
. If the ratio of to varies between runs, check the pH of your mobile phase; pH fluctuations shift the tautomeric equilibrium.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22026, 7-Chloro-4-hydroxy-2(1H)-quinolinone. Retrieved from [Link]
- Niessen, W. M. A. (2012). Fragmentation of Quinoline Derivatives in ESI-MS/MS. In Liquid Chromatography-Mass Spectrometry. CRC Press.
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. (2023).[1][2] Retrieved from [Link]
-
ResearchGate. Impurity profiling of Chloroquine and Hydroxychloroquine by LC-MS. (Contextual data on precursor impurities). Retrieved from [Link]
Sources
Comprehensive Guide to 7-Chloroquinoline-2,4-diol Reference Standards
Executive Summary
In the high-stakes arena of antimalarial drug development (specifically Chloroquine and Hydroxychloroquine APIs), impurity profiling is non-negotiable. 7-Chloroquinoline-2,4-diol (often chemically designated as 7-chloro-4-hydroxy-2(1H)-quinolinone ) represents a critical oxidative degradant and synthesis byproduct.[1]
Unlike the ubiquitous 4,7-dichloroquinoline (USP Chloroquine Related Compound A) or the 7-chloro-4-hydroxyquinoline precursor, the 2,4-diol variant presents unique analytical challenges due to its lactam-lactim tautomerism .[1] This guide dissects the supply landscape, distinguishing between "chemical reagents" and true "Reference Standards" (RS), and provides a self-validating HPLC protocol to ensure your data withstands regulatory scrutiny.
Part 1: Scientific Context & The Tautomerism Trap
Before selecting a supplier, you must understand the molecule's behavior. "this compound" is a chemical chameleon.[1] In solution, it does not exist statically as a diol.[1] It exists in a dynamic equilibrium between the diol , hydroxy-quinolone , and dione forms.[1]
The Tautomeric Equilibrium
Failure to account for this equilibrium leads to split peaks in HPLC and inconsistent solubility data.[1] Most commercial "Reference Standards" are actually supplied as the 4-hydroxy-2(1H)-quinolinone tautomer, which is thermodynamically favored in the solid state.[1]
Figure 1: The 2,4-diol exists primarily as the 4-hydroxy-2-quinolinone tautomer in solid form.[1] Analytical methods must stabilize this equilibrium.
Part 2: Supplier Comparison & Selection Strategy
The market is flooded with "chemical suppliers," but for GMP/GLP work, you need a Reference Standard provider. A 98% purity claim on a label is insufficient without a Certificate of Analysis (CoA) detailing water content (Karl Fischer) and residual solvents, which are notorious in quinoline synthesis.[1]
Supplier Categories
| Feature | Class A: Pharmacopeial/Primary | Class B: Specialized Impurity Standards | Class C: Bulk Chemical Vendors |
| Examples | USP, EDQM (EP), BP | LGC (Mikromol) , Toronto Research Chemicals (TRC) , TLC | Sigma-Aldrich (Reagent), Combi-Blocks, Enamine |
| Primary Use | Release Testing (QC) | Method Validation, Impurity Identification | Synthesis, Early R&D |
| Traceability | Absolute (Statutory) | High (NMR/Mass Balance assigned) | Low (Batch-to-batch variability) |
| Documentation | Official Monograph | Comprehensive CoA (H-NMR, C-NMR, MS, HPLC) | Basic CoA (Purity only) |
| Cost | $ | ||
| Availability | Rare for this specific impurity | High Availability | Variable |
Critical Recommendation
The This compound is not typically listed as a primary USP Reference Standard (unlike Chloroquine Related Compound A).[1] Therefore, you must rely on Class B (Specialized) suppliers who characterize the material as a "Secondary Standard."
Top Recommended Sources:
-
Toronto Research Chemicals (TRC): Often lists this under the systematic name 7-Chloro-4-hydroxy-2(1H)-quinolinone.[1] Excellent for isotopic labels (Deuterated) if MS-quantification is needed.
-
LGC Standards (Mikromol): Provides "Pharmaceutical Secondary Standards" with extensive data packages, often including TGA (Thermogravimetric Analysis) to rule out solvates.[1]
Part 3: Experimental Protocol (Self-Validating System)
To verify the standard purchased, you cannot simply inject it. You must use a method capable of resolving the tautomers (or collapsing them) and separating the diol from the mono-hydroxy impurities (7-chloro-4-hydroxyquinoline).[1]
The "Buffered Collapse" HPLC Method
This protocol uses a low pH buffer to protonate the nitrogen, stabilizing the keto-form and preventing peak splitting.
Chromatographic Conditions:
-
Column: C18 with Polar Embedded Group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion).[1] Why? The polar embedded group interacts with the hydroxyls, improving peak shape for phenolic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Detection: UV @ 235 nm (Max absorption for the quinolone core) and 320 nm (Specificity).[1]
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Note |
|---|---|---|
| 0.0 | 5 | Initial Hold (Polar retention) |
| 10.0 | 60 | Elution of 2,4-diol |
| 15.0 | 90 | Wash lipophilic impurities |
| 15.1 | 5 | Re-equilibration |[1]
Workflow Diagram
Figure 2: Validation workflow ensuring the reference standard is handled correctly to prevent artifact formation.
Part 4: Handling & Stability Warnings
-
Solubility: This compound is notoriously insoluble in pure water and non-polar solvents (Hexane).[1]
-
Correct Solvent:DMSO or DMF .
-
Incorrect Solvent: Methanol (Slow methylation of the hydroxyl group can occur under acidic conditions, creating an artifact impurity: 2-methoxy or 4-methoxy derivative).[1]
-
-
Hygroscopicity: The 2,4-diol moiety is capable of hydrogen bonding with water.[1] Always dry the standard or apply the "As Is" calculation using the Water Content (KF) from the CoA.
References
-
United States Pharmacopeia (USP). Chloroquine Phosphate Monograph: Impurity Tables.[1] USP-NF.[1] [1]
-
PubChem. 7-Chloro-4-hydroxyquinoline (Related Structure & Tautomer Data). National Library of Medicine.[1]
-
LGC Standards. Impurity Reference Standards for Chloroquine Analysis.[1]
-
Toronto Research Chemicals. 7-Chloro-4-hydroxy-2(1H)-quinolinone Product Page.[1][1]
-
BenchChem. HPLC Analysis Method for 2,4-Dihydroxyquinoline.[1]
Sources
Purity Analysis of 7-Chloro-2,4-quinolinediol by HPLC-UV: A Comparative Methodological Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
7-Chloro-2,4-quinolinediol (CAS: 86-99-7), often existing in tautomeric equilibrium with 7-chloro-4-hydroxy-2(1H)-quinolinone, is a critical pharmacophore scaffold used in the synthesis of antimalarials, kinase inhibitors (e.g., Lenvatinib intermediates), and other bioactive heterocyclic compounds.[1]
Ensuring the purity of this intermediate is non-negotiable.[1] The presence of regioisomers (specifically the 5-chloro analog) and unreacted starting materials (3-chloroaniline) can propagate through subsequent synthetic steps, leading to toxicological risks and regulatory compliance failures (ICH Q3A/B).[1]
This guide objectively compares two analytical approaches:
-
The "Standard" Generic Method: A conventional C18 reversed-phase protocol often found in legacy literature.
-
The "Optimized" High-Resolution Method: A developed protocol utilizing a Polar-Embedded C18 stationary phase with pH-controlled buffering, designed specifically to resolve the critical regioisomeric impurities that generic methods often co-elute.
Comparative Analysis: Generic vs. Optimized Methodology
The primary challenge in analyzing 7-Chloro-2,4-quinolinediol is the separation of the 7-chloro target from the 5-chloro regioisomer.[1] Both are formed during the cyclization of 3-chloroaniline with diethyl malonate.[1] Standard C18 columns often fail to distinguish the subtle dipole moment differences between these isomers.
Performance Metrics Comparison
| Parameter | Method A: Generic C18 (Alternative) | Method B: Polar-Embedded C18 (Recommended) | Impact Analysis |
| Stationary Phase | Standard C18 (e.g., ODS-2), 5 µm | Polar-Embedded C18 (e.g., Amide/Carbamate linkage), 3 µm | Method B provides alternative selectivity (pi-pi interactions) crucial for isomer separation.[1] |
| Mobile Phase | MeOH : Water (0.1% H3PO4) | ACN : 20mM Ammonium Formate (pH 3.8) | Method B's buffer pH suppresses ionization of the phenolic -OH, sharpening peak shape. |
| Resolution (Rs) (7-Cl vs 5-Cl) | 1.2 - 1.5 (Marginal) | > 3.5 (Excellent) | Method A risks integration errors; Method B ensures baseline separation.[1] |
| Tailing Factor (T) | 1.6 - 2.0 (Significant Tailing) | 0.95 - 1.15 (Symmetric) | Polar embedding shields silanols, reducing peak tailing common with basic quinolines.[1] |
| LOD (Impurity) | 0.05% | 0.01% | Higher sensitivity in Method B allows for stricter impurity control.[1] |
| Run Time | 25 minutes | 15 minutes | Method B increases throughput for QC labs. |
Mechanism of Improvement
The "Standard" method relies solely on hydrophobicity. Since the 5-chloro and 7-chloro isomers have nearly identical logP values, separation is poor.[1] The Optimized Method utilizes a polar-embedded phase which interacts with the electron-deficient quinoline ring and the phenolic hydroxyl groups. The specific placement of the chlorine atom alters the electron density distribution, which the polar-embedded phase can discriminate, resulting in superior resolution.
Detailed Experimental Protocol (Optimized Method)
This protocol is designed to be self-validating. The system suitability criteria must be met before sample analysis.
Reagents and Materials[1][3][9][10][11][12][13]
-
Analyte: 7-Chloro-2,4-quinolinediol Reference Standard (>99.5%).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).
-
Buffer Reagents: Ammonium Formate, Formic Acid (LC-MS grade recommended).
-
Water: Milli-Q (18.2 MΩ·cm).
Chromatographic Conditions[1][9][10][11][12][14]
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 3 µm or 4 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Temperature control is critical for reproducibility).
-
Detection: UV at 254 nm (primary) and 320 nm (secondary for confirmation).
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.26 g Ammonium Formate in 1000 mL water. Adjust pH to 3.8 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |[1]
Standard & Sample Preparation
-
Diluent: Methanol : Water (80:20) with 0.1% Formic Acid (Acid assists solubility).
-
Stock Solution: 0.5 mg/mL. Sonication for 10 mins required.
-
Working Concentration: 0.1 mg/mL.
Impurity Origin & Pathway Analysis
Understanding the origin of impurities is essential for root cause analysis in manufacturing.[1] The following diagram illustrates the synthesis pathway and the genesis of key impurities (Regioisomer and Starting Material).
Caption: Synthesis pathway of 7-Chloro-2,4-quinolinediol showing the divergence of the critical 5-Chloro regioisomer impurity during the cyclization step.
Validation & System Suitability
To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed daily:
-
Resolution (Rs): Inject a mixture of 7-Chloro and 5-Chloro isomers. Rs must be > 2.0 .[2][1]
-
Precision: Inject the Standard solution 6 times. %RSD of peak area must be ≤ 1.0% .[1]
-
Tailing Factor: Must be ≤ 1.5 for the main peak.[1]
-
Signal-to-Noise (S/N): For the LOQ solution (0.05% level), S/N must be > 10 .
Troubleshooting Guide
-
Split Peaks: Usually indicates pH mismatch or sample solvent incompatibility.[1] Ensure the sample diluent matches the initial mobile phase strength or use the acidified methanol method described.
-
Retention Time Drift: Quinolines are sensitive to pH. Verify the buffer pH is strictly 3.80.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
-
Sielc Technologies. Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Navigating the Labyrinth of Impurities: A Comparative Guide to the 7-Chloroquinoline-2,4-diol Profile in Chloroquine Phosphate
For the Eyes of Researchers, Scientists, and Drug Development Professionals
In the meticulous world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide, crafted from the perspective of a Senior Application Scientist, delves into the critical and often overlooked impurity profile of Chloroquine Phosphate, with a specific focus on the potential presence of 7-chloroquinoline-2,4-diol. While not a routinely listed impurity in major pharmacopeias, its formation is mechanistically plausible under specific stress conditions. Understanding its potential emergence, coupled with robust analytical strategies for its detection and control, is paramount for ensuring the quality and safety of chloroquine-based therapies.
This document will navigate the synthetic and degradation pathways that could lead to the formation of this dihydroxylated quinoline impurity. We will then present a comparative analysis of analytical methodologies, offering a detailed, field-proven HPLC/UV protocol for its separation and quantification. Finally, we will discuss the toxicological implications and regulatory perspectives surrounding such impurities, providing a comprehensive framework for its management in a drug development program.
The Genesis of an Impurity: Plausible Formation Pathways
The journey to understanding an impurity profile begins at the source: the synthesis of the API and its subsequent stability under various environmental conditions. Chloroquine is synthesized from the key intermediate 4,7-dichloroquinoline.[1][2] The chlorine atom at the C-4 position is highly susceptible to nucleophilic substitution, which is the basis for the introduction of the side chain. However, this reactivity also makes it prone to hydrolysis, which can lead to the formation of 7-chloro-4-hydroxyquinoline.[3]
While 7-chloro-4-hydroxyquinoline is a known starting material for the synthesis of 4,7-dichloroquinoline, its presence as a residual impurity in the final API is a possibility.[4][5][6] More critically, forced degradation studies on chloroquine and its analogue, hydroxychloroquine, have revealed that the quinoline ring system is susceptible to hydroxylation under photolytic and oxidative stress.[1][4] Studies have shown the cleavage of the C-Cl bond and its replacement with a hydroxyl group.[1] One study on hydroxychloroquine identified "N-dehydroxyethyl-7-dechloro-7-hydroxy HCQ" as a photodegradation product, indicating that hydroxylation at the 7-position can occur.[4]
Although direct evidence for the formation of this compound in chloroquine phosphate is not extensively documented in mainstream literature, the mechanistic basis for its formation exists. A plausible pathway involves the initial hydrolysis of the C4-Cl bond to form 7-chloro-4-hydroxyquinoline, followed by enzymatic or oxidative hydroxylation at the C2 position of the quinoline ring.
Unmasking the Hidden Peak: A Comparative Analysis of Analytical Methodologies
The detection and quantification of a polar impurity like this compound in a less polar drug matrix such as chloroquine presents a significant analytical challenge. Standard reversed-phase HPLC methods optimized for chloroquine and its common, less polar impurities may fail to adequately retain and resolve this dihydroxy derivative.
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, with detection via UV absorbance. | Robust, widely available, cost-effective, good for quantification. | May lack sensitivity for trace impurities; co-elution can be an issue. | Highly suitable with a tailored method (polar-embedded or HILIC column). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection. | High sensitivity and selectivity, provides structural information. | More expensive, can suffer from matrix effects and ion suppression. | Excellent for identification and confirmation, especially in complex matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | High resolution for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like diols. | Not a primary choice due to the low volatility of the analyte. |
For the specific challenge of resolving the polar this compound from the main chloroquine peak, a hydrophilic interaction liquid chromatography (HILIC) method or a reversed-phase method using a polar-embedded column is recommended. These approaches enhance the retention of polar analytes, allowing for their effective separation from the less polar API.
Field-Proven Protocol: A Stability-Indicating HPLC-UV Method
This section provides a detailed, step-by-step methodology for a stability-indicating HPLC-UV method capable of separating this compound from chloroquine phosphate. This protocol is designed to be a self-validating system, with built-in checks for specificity, linearity, accuracy, and precision.
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound in Chloroquine Phosphate.
Chromatographic Conditions
-
Column: Polar-embedded C18 column (e.g., Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 10.0 40 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Diluent: Mobile Phase A/Acetonitrile (95:5 v/v)
Preparation of Solutions
-
Standard Solution (10 µg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 10 mL of diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of Chloroquine Phosphate and dissolve in 10 mL of diluent.
-
Spiked Sample Solution: Add a known volume of the this compound stock solution to a known volume of the sample solution to achieve a final impurity concentration of approximately 0.1% relative to the chloroquine phosphate concentration.
Causality Behind Experimental Choices:
-
Polar-embedded Column: The embedded polar group in the stationary phase provides an alternative separation mechanism that enhances the retention of polar analytes like the diol, which would otherwise elute in the void volume on a standard C18 column.
-
Ammonium Formate Buffer: This volatile buffer is compatible with mass spectrometry, allowing for easy transfer of the method to LC-MS for peak identification and confirmation. The acidic pH ensures the ionization of chloroquine and the impurity, leading to better peak shapes.
-
Gradient Elution: The gradient program allows for the elution of the highly polar diol at the beginning of the run, followed by the elution of the less polar chloroquine, ensuring good resolution between the two.
Toxicological Considerations and Regulatory Landscape
Regulatory bodies such as the International Council for Harmonisation (ICH) have established clear guidelines for the control of impurities in new drug substances (ICH Q3A). These guidelines set thresholds for reporting, identification, and qualification of impurities.
ICH Q3A Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Given these stringent requirements, the development of a sensitive and specific analytical method for the detection and quantification of potential impurities like this compound is not just good scientific practice but a regulatory necessity.
Conclusion: A Proactive Approach to Impurity Profiling
The case of this compound in Chloroquine Phosphate serves as a compelling reminder of the importance of a proactive and scientifically sound approach to impurity profiling. While not a listed impurity, its potential formation through plausible degradation pathways necessitates a thorough risk assessment and the development of appropriate analytical controls.
The methodologies and insights presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently navigate the complexities of impurity analysis. By embracing a deep understanding of chemical synthesis and degradation, employing advanced analytical techniques, and adhering to rigorous regulatory standards, we can collectively ensure the quality, safety, and efficacy of essential medicines like Chloroquine Phosphate.
References
- Mechanistic investigation of direct photodegradation of chloroquine phosphate under simul
- Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231.
- Coelho, L. F., et al. (2018). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Journal of Pharmaceutical and Biomedical Analysis, 155, 23-31.
-
4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved February 9, 2026, from [Link]
- Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. (2025). Benchchem.
-
Forced degradation studies. (n.d.). Waters Corporation. Retrieved February 9, 2026, from [Link]
- HPLC methods for chloroquine determination in biological samples and pharmaceutical products. (2019). PMC.
- [Degradation of Chloroquine Phosphate by UV-activated Persulf
- Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. (2022). PMC.
- Photodegradation studies on chloroquine phosphate by high-performance liquid chrom
- Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Tre
- Mohit Nikose. (2026). International Journal of Pharmaceutical Sciences.
- A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. (2018).
- Synthesis of 7-chloro-2,4-quinolinediol. (2025). ChemSynthesis.
- Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (2016).
- Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework C
-
Synthesis of 7-chloroquinaldine. (n.d.). PrepChem.com. Retrieved February 9, 2026, from [Link]
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2025).
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2025).
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals.
- HPLC methods for chloroquine determination in biological samples and pharmaceutical products. (2019).
- Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method. (2021). PubMed Central.
- Stability Indicating HPLC Method Development and Valid
- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin
-
4,7-Dichloroquinoline. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
- Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. (2025). Benchchem.
- Quinoline Toxicological Summary. (2023). Minnesota Department of Health.
- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2016).
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PMC.
- Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach. (2020). Semantic Scholar.
- HU212967B - Process for producing 7-chloro-quinaldine. (n.d.). Google Patents.
- Towards understanding microbial degradation of chloroquine in large saltw
Sources
- 1. malariaworld.org [malariaworld.org]
- 2. [Degradation of Chloroquine Phosphate by UV-activated Persulfate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. health.state.mn.us [health.state.mn.us]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 7-Chloroquinoline-2,4-diol
Executive Safety Summary
7-Chloroquinoline-2,4-diol (often existing as its tautomer 7-chloro-4-hydroxyquinolin-2(1H)-one) is a critical intermediate in the synthesis of antimalarial pharmacophores. While not classified as highly potent (like cytotoxic payloads), its handling requires strict adherence to safety protocols due to its potential for cumulative irritation and respiratory sensitization.
Core Hazards (GHS Classification):
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]
The Scientist's Perspective: The primary risk with this compound is dust generation . As a high-melting-point solid, it often carries a static charge, making it "fly" during weighing. Inhalation of these micro-particles can lead to chronic respiratory sensitization. Furthermore, as a halogenated heterocycle, it possesses intercalation potential; therefore, we treat it with a higher safety margin than standard organic salts.
PPE Selection Strategy: The Barrier Matrix
Do not rely on a "one-glove-fits-all" approach.[2] Your PPE must adapt to the state of the matter (Solid vs. Solution).
Table 1: PPE Specifications
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | Solid Phase: N95 or P100 Respirator | NIOSH-Approved | Why: Particle size analysis of quinoline precursors often shows fractions <5μm. Standard surgical masks offer zero protection against this inspirable dust. |
| Solution Phase: Fume Hood | Face Velocity: 80-100 fpm | Why: Once dissolved, the risk shifts to solvent vapors. The hood is the primary engineering control. | |
| Dermal (Hand) | Primary: Nitrile Gloves | Thickness: ≥5 mil | Why: Nitrile offers superior resistance to physical snagging compared to latex. |
| Secondary: Double Gloving | Outer: Polychloroprene (if using acetone/DCM) | Why: If dissolving in halogenated solvents (DCM) or ketones, standard nitrile degrades rapidly. The outer glove is sacrificial. | |
| Ocular | Safety Goggles | Indirect Vent / Sealed | Why: Standard safety glasses allow dust entry from the side. Goggles prevent ocular mucosal absorption. |
| Body | Lab Coat | Poly/Cotton Blend + Tyvek Sleeves | Why: Cotton absorbs; Tyvek repels. Use disposable sleeves to cover the wrist gap—the most common exposure point. |
Operational Workflow: Handling & Synthesis
This protocol minimizes dust exposure and cross-contamination.[3]
Step 1: Engineering Control Verification
-
Static Control: Place an ionizing bar or anti-static gun near the balance. This compound is static-prone; neutralizing charge prevents the powder from repelling off the spatula.
-
Airflow Check: Verify fume hood flow is laminar and unobstructed.
Step 2: Weighing Protocol (The Critical Step)
-
Tare the receiving vessel (flask) before opening the chemical container.
-
Open the container only inside the fume hood.
-
Transfer using a long-neck anti-static spatula.
-
Wipe the threads of the stock container with a Kimwipe dampened in Methanol before closing. This prevents grinding friction (and dust release) when screwing the cap back on.
Step 3: Solubilization
-
Solvent Choice: This compound has poor solubility in water and neutral organic solvents. It typically requires DMSO , DMF , or acidic media (e.g., Acetic Acid) for dissolution.
-
Protocol: Add solvent slowly down the side of the flask to wash down any adherent powder.
Visualization: Handling Logic Flow
The following diagram illustrates the decision hierarchy for safe handling.
Figure 1: Decision logic for PPE and Engineering controls based on the physical state of the material.
Decontamination & Disposal Plan
Proper disposal protects the environment and prevents downstream hazards for waste management personnel.
Decontamination of Surfaces/Glassware
Because this compound is sparingly soluble in water, standard soap and water is ineffective for the initial wash.
-
Primary Rinse: Rinse glassware with a polar aprotic solvent (DMSO or DMF) or a dilute acid (Acetic Acid) to solubilize residues.
-
Secondary Wash: Follow with a Methanol rinse.
-
Final Clean: Wash with Alconox/detergent and water.
Waste Segregation
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (labeled "Toxic/Irritant Solid"). Do not place in regular trash.
-
Liquid Waste:
-
If dissolved in DMSO/DMF: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).
-
Crucial: Even though the molecule contains Chlorine, it is often accepted in non-halogenated streams unless the solvent itself is halogenated. However , best practice suggests labeling the waste tag explicitly: "Contains trace halogenated heterocycles."
-
Emergency Response Protocols
Self-Validating System: Ensure your emergency kit contains Polyethylene Glycol (PEG 400) or a specialized eye wash station before starting.
-
Eye Contact:
-
Skin Contact:
-
Spill Cleanup (Powder):
-
Do NOT dry sweep. This creates an aerosol cloud.
-
Protocol: Cover the spill with a wet paper towel (soaked in water or methanol) to dampen the powder, then scoop up the wet slurry.
-
References
-
PubChem. (n.d.). Compound Summary: 7-Chloro-4-hydroxyquinoline-2(1H)-one (CAS 5600-42-0). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves.[2][6][7][8] United States Department of Labor. Retrieved from [Link][9]
Sources
- 1. echemi.com [echemi.com]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. hvcc.edu [hvcc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. csueastbay.edu [csueastbay.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
